Product packaging for 4-oxo-4-[[(2S)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid(Cat. No.:CAS No. 17407-37-3)

4-oxo-4-[[(2S)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid

Cat. No.: B151940
CAS No.: 17407-37-3
M. Wt: 530.8 g/mol
InChI Key: IELOKBJPULMYRW-PYAKLNENSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research on Tocopherol Derivatives

The journey of vitamin E research began with its discovery in the 1920s as a factor essential for reproduction in rats. nih.gov This led to the isolation and characterization of a family of related compounds known as tocopherols (B72186) and tocotrienols, with α-tocopherol being the most biologically active form. mdpi.comresearchgate.net Early research predominantly focused on the antioxidant capabilities of these molecules, establishing their role in protecting cellular components from oxidative damage. mdpi.comdrugbank.com

The evolution of research into tocopherol derivatives was driven by the need for more stable forms of vitamin E for use in supplements and fortified foods. acs.orgnih.gov Esterification of the hydroxyl group on the chromanol ring of α-tocopherol with molecules like acetate (B1210297) or succinate (B1194679) resulted in compounds with enhanced stability. naturalmedicinejournal.comchemicalbook.com Initially, it was believed that these esters would simply act as pro-vitamins, releasing the active α-tocopherol upon hydrolysis in the body. drugbank.comchemicalbook.com However, subsequent investigations revealed that these derivatives, particularly α-tocopherol succinate, possessed distinct biological properties independent of their conversion to α-tocopherol. naturalmedicinejournal.comtandfonline.com This realization marked a pivotal shift in research focus, moving beyond the antioxidant paradigm to explore the novel mechanisms and therapeutic potential of tocopherol derivatives.

Significance of dl-alpha-Tocopherol (B57034) Succinate as a Bioactive Compound

dl-alpha-Tocopherol succinate stands out as a significant bioactive compound due to its unique molecular structure and resulting biological activities that differ from its parent vitamin E. The esterification with succinic acid renders the molecule redox-silent, meaning it does not directly participate in antioxidant activities in its intact form. naturalmedicinejournal.com This distinction is crucial, as it allows for the investigation of non-antioxidant mediated effects.

The primary significance of dl-alpha-tocopherol succinate in biomedical research lies in its demonstrated ability to influence cellular processes such as proliferation, apoptosis (programmed cell death), and inflammation. tandfonline.com Notably, it has shown selective effects, inducing apoptosis in various cancer cell lines while having minimal impact on normal cells. tandfonline.comtandfonline.com This selective cytotoxicity has made it a compound of great interest in oncology research. naturalmedicinejournal.comnih.gov Furthermore, its anti-inflammatory properties and ability to modulate cellular signaling pathways contribute to its broad spectrum of bioactivity. cambridge.org

Current Research Landscape and Emerging Academic Interests

The current research landscape for dl-alpha-tocopherol succinate is vibrant and expanding, with a primary focus on its potential as an anticancer agent. naturalmedicinejournal.comnih.govresearchgate.net Numerous studies are investigating its efficacy in various cancer models, both alone and in combination with conventional therapies. tandfonline.com Researchers are particularly interested in its ability to sensitize cancer cells to radiation and chemotherapy, potentially enhancing treatment outcomes while protecting normal tissues. naturalmedicinejournal.com

Emerging academic interests are broadening the scope of dl-alpha-tocopherol succinate research. One promising area is its application in drug delivery systems. Its chemical properties are being explored for the development of nanocarriers to improve the bioavailability and targeted delivery of other therapeutic agents. Additionally, there is growing interest in its potential neuroprotective effects and its role in cardiovascular health, although these areas are less explored compared to its anticancer properties. drugbank.com The investigation into its specific molecular targets and the signaling pathways it modulates remains an active and evolving field of study. researchgate.net

Overview of Major Research Areas and Knowledge Gaps

The major research areas for dl-alpha-tocopherol succinate can be broadly categorized as oncology, cellular biology, and pharmacology.

Major Research Areas:

Research AreaFocus
Oncology Investigating anti-proliferative and pro-apoptotic effects on various cancer cell lines. naturalmedicinejournal.comtandfonline.comnih.govaacrjournals.org Exploring its potential as a sensitizer (B1316253) for chemotherapy and radiotherapy. naturalmedicinejournal.com
Cellular Biology Elucidating the molecular mechanisms of action, including the modulation of signaling pathways (e.g., NF-κB, PKC), cell cycle regulation, and induction of apoptosis. drugbank.comtandfonline.com
Pharmacology Studying its use in drug delivery systems and its potential synergistic effects when combined with other therapeutic agents.
Inflammation Investigating its anti-inflammatory properties and the underlying mechanisms. cambridge.orgcaringsunshine.comnih.gov

Knowledge Gaps:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H54O5 B151940 4-oxo-4-[[(2S)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid CAS No. 17407-37-3

Properties

Key on ui mechanism of action

Without further evidence to suggest otherwise, alpha-tocpherol succinate is generally believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol. The free alpha-tocopherol is therefore available and capable of the following activities. Vitamin E's antioxidant capabilities are perhaps the primary biological action associated with alpha-tocopherol. In general, antioxidants protect cells from the damaging effects of free radicals, which are molecules that consist of an unshared electron. These unshared electrons are highly energetic and react rapidly with oxygen to form reactive oxygen species (ROS). In doing so, free radicals are capable of damaging cells, which may facilitate their contribution to the development of various diseases. Moreover, the human body naturally forms ROS when it converts food into energy and is also exposed to environmental free radicals contained in cigarette smoke, air pollution, or ultraviolet radiation from the sun. It is believed that perhaps vitamin E antioxidants might be able to protect body cells from the damaging effects of such frequent free radical and ROS exposure. Specifically, vitamin E is a chain-breaking antioxidant that prevents the propagation of free radical reactions. The vitamin E molecule is specifically a peroxyl radical scavenger and especially protects polyunsaturated fatty acids within endogenous cell membrane phospholipids and plasma lipoproteins. Peroxyl free radicals react with vitamin E a thousand times more rapidly than they do with the aforementioned polyunsaturated fatty acids. Furthermore, the phenolic hydroxyl group of tocopherol reacts with an organic peroxyl radical to form an organic hydroperoxide and tocopheroxyl radical. This tocopheroxyl radical can then undergo various possible reactions: it could (a) be reduced by other antioxidants to tocopherol, (b) react with another tocopheroxyl radical to form non-reactive products like tocopherol dimers, (c) undergo further oxidation to tocopheryl quinone, or (d) even act as a prooxidant and oxidize other lipids. In addition to the antioxidant actions of vitamin E, there have been a number of studies that report various other specific molecular functions associated with vitamin E. For example, alpha-tocopherol is capable of inhibiting protein kinase C activity, which is involved in cell proliferation and differentiation in smooth muscle cells, human platelets, and monocytes. In particular, protein kinase C inhibition by alpha-tocopherol is partially attributable to its attenuating effect on the generation of membrane-derived dialglycerol, a lipid that facilitates protein kinase C translocation, thereby increasing its activity. In addition, vitamin E enrichment of endothelial cells downregulates the expression of intercellular cell adhesion molecule (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing the adhesion of blood cell components to the endothelium. Vitamin E also upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase-1. The increased expression of these two rate-limiting enzymes in the arachidonic acid cascade explains the observation that vitamin E, in a dose-dependent fashion, enhanced the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation in humans. Furthermore, vitamin E can inhibit platelet adhesion, aggregation, and platelet release reactions. The vitamin can also evidently inhibit the plasma generation of thrombin, a potent endogenous hormone that binds to platelet receptors and induces aggregation of platelets. Moreover, vitamin E may also be able to decrease monocyte adhesion to the endothellium by downregulating expression of adhesion molecules and decreasing monocyte superoxide production. Given these proposed biological activities of vitamin E, the substance continues to generate ongoing interest and studies in whether or not vitamin E can assist in delaying or preventing various diseases with any one or more of its biologic actions. For instance, studies continue to see whether vitamin E's ability to inhibit low-density lipoprotein oxidation can aid in preventing the development of cardiovascular disease or atherogenesis. Similarly, it is also believed that if vitamin E can decrease the chance of cardiovascular disease then it can also decrease the chance of related diabetic disease and complications. In much the same way, it is also believed that perhaps the antioxidant abilities of vitamin E can neutralize free radicals that are constantly reacting and damaging cellular DNA. Furthermore, it is also believed that free radical damage does contribute to protein damage in the ocular lens - another free radical-mediated condition that may potentially be prevented by vitamin E use. Where it is also suggested that various central nervous system disorders like Parkinson's disease, Alzheimer's disease, Down's syndrome, and Tardive Dyskinesia possess some form of oxidative stress component, it is also proposed that perhaps vitamin E use could assist with its antioxidant action. There have also been studies that report the possibility of vitamin E supplementation can improve or reverse the natural decline in cellular immune function in healthy, elderly individuals. As of this time, however, there is either only insufficient data or even contradicting data (where certain doses of vitamin E supplementation could even potentially increase all-cause mortality) on which to suggest the use of vitamin E could formally benefit in any of these proposed indications. Furthermore, there are ongoing studies that demonstrate alpha-tocopherol succinate's unique possession of capabilities that allow it to induce differentiation, inhibit proliferation and apoptosis in cancer cells, enhance the growth-inhibitory effect of ionizing radiation, hyperthermia, and some chemotherapeutic agents and biological response modifiers on tumor cells, all the while protecting normal cells against any adverse effects. Despite being able to demonstrate such effects on animal and human cells in culture, the value of these effects has not drawn significant attention from researchers and clinicians and nor has the specific mechanisms of action been elucidated. Additionally, other studies have also shown that alpha-tocopherol succinate seemingly possesses an ability exclusive from other tocopherol esters to inhibit and minimize prostaglandin E2 production in human lung epithelial cells. Considering increased prostaglandin E2 production has been observed frequently in lung cancer patients, there may be another avenue in which alpha-tocopherol succinate may be able to treat lung cancer. Nevertheless, the possibility of such activity requires further elucidation.

CAS No.

17407-37-3

Molecular Formula

C33H54O5

Molecular Weight

530.8 g/mol

IUPAC Name

4-oxo-4-[[(2S)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid

InChI

InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33+/m1/s1

InChI Key

IELOKBJPULMYRW-PYAKLNENSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

melting_point

169 to 171 °F (NTP, 1992)

Other CAS No.

4345-03-3
17407-37-3

physical_description

D-alpha-tocopheryl acid succinate is a white powder. (NTP, 1992)

solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)

Synonyms

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Acetate, Tocopherol
alpha Tocopherol
alpha Tocopherol Acetate
alpha Tocopherol Hemisuccinate
alpha Tocopherol Succinate
alpha Tocopheryl Calcium Succinate
alpha-Tocopherol
alpha-tocopherol acetate
alpha-tocopherol hemisuccinate
alpha-tocopherol succinate
alpha-Tocopheryl Calcium Succinate
d alpha Tocopherol
d alpha Tocopheryl Acetate
d-alpha Tocopherol
d-alpha-Tocopheryl Acetate
R,R,R-alpha-Tocopherol
Tocopherol Acetate
Tocopherol Succinate
Tocopherol, d-alpha
Tocopheryl Acetate
vitamin E succinate

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of Dl Alpha Tocopherol Succinate

Established Synthetic Pathways for dl-alpha-Tocopherol (B57034) Succinate (B1194679) Derivatization

The primary and most direct method for the synthesis of dl-alpha-tocopherol succinate involves the esterification of dl-alpha-tocopherol with succinic anhydride. google.commdpi.com This reaction is typically catalyzed by an acid or a base. A common approach utilizes anhydrous sodium acetate (B1210297) as a catalyst in the presence of zinc powder and acetic acid, creating a reductive environment that protects the tocopherol from oxidation during the reaction. google.com The reaction mixture is heated, and upon completion, the product is extracted using an organic solvent like hexane (B92381), followed by washing and concentration to yield the desired ester. google.com

Another established pathway involves the use of a lipase (B570770) enzyme as a catalyst. google.com In this biocatalytic approach, dl-alpha-tocopherol and succinic acid are reacted in a mixed solvent system, often a combination of a hydrocarbon (like hexane or toluene) and dimethyl sulfoxide (B87167) (DMSO). google.com The lipase facilitates the esterification under milder conditions (e.g., 20-60°C) compared to traditional chemical synthesis. google.com An azeotropic removal of water is often employed to drive the reaction to completion. google.com

Derivatization of dl-alpha-tocopherol succinate itself often involves modification of the terminal carboxylic acid group of the succinate moiety. For instance, it can be conjugated with other molecules to create prodrugs or novel delivery systems. One example is the synthesis of dl-alpha-tocopherol methoxy (B1213986) polyethylene (B3416737) glycol succinate (TPGS-X-M), where the succinate is further esterified with a polyethylene glycol monomethyl ether. chemicalbook.com This modification enhances the water solubility of the molecule. chemicalbook.com

Novel Approaches in dl-alpha-Tocopherol Succinate Synthesis and Purification Methodologies

Recent advancements in the synthesis of tocopherol succinates have focused on improving efficiency, purity, and sustainability. The use of enzymatic catalysis with lipase represents a more environmentally friendly approach compared to traditional chemical methods that may use harsh reagents. google.com The lipase can often be recovered and reused, adding to the cost-effectiveness of the process. google.com

Purification methodologies have also evolved. Following synthesis, a common purification strategy involves a series of extractions and washes. For instance, after a reaction in cyclohexane, the mixture can be washed with dilute hydrochloric acid and water, followed by drying over anhydrous magnesium sulfate (B86663) and removal of the solvent under reduced pressure. chemicalbook.com Crystallization from a suitable solvent, such as n-hexane, is another key step to obtain high-purity dl-alpha-tocopherol succinate. google.com

For more complex derivatives, advanced chromatographic techniques are employed. For example, the purification of d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) can be achieved using temperature-modulated silica (B1680970) gel column chromatography. thegoodscentscompany.com High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of tocopherol derivatives, allowing for the separation of closely related compounds. sigmaaldrich.com

Structural Elucidation and Characterization Techniques in Synthetic Research

The confirmation of the structure of dl-alpha-tocopherol succinate and its derivatives relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR details the carbon skeleton. mdpi.comnih.gov These techniques are crucial for confirming the formation of the ester bond and the integrity of the tocopherol and succinate moieties.

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. nih.govmdpi.com The appearance of a characteristic ester carbonyl peak and the disappearance of the phenolic hydroxyl peak of the starting tocopherol are key indicators of a successful synthesis. mdpi.com

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is employed to determine the precise molecular weight of the synthesized compound, further confirming its identity. mdpi.comresearchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are also used to analyze reaction mixtures and identify photoproducts or impurities. sci-hub.se

For complex structures and stereochemical analysis, X-ray crystallography can provide definitive three-dimensional structural information, although obtaining suitable crystals of tocopherol derivatives can be challenging. researchgate.netCircular dichroism (CD) spectroscopy can be used to investigate the stereochemistry of chiral molecules. tandfonline.com

Design and Synthesis of Chemically Modified Analogs and Prodrugs

The chemical modification of dl-alpha-tocopherol succinate is an active area of research, primarily focused on creating analogs and prodrugs with enhanced properties. The succinate moiety provides a convenient handle for further chemical modifications. nih.gov

One strategy involves conjugating the carboxylic acid group of the succinate with other molecules to improve water solubility or target specific tissues. The synthesis of dl-alpha-tocopherol methoxypolyethylene glycol succinate (TPGS-750-M) is a prime example, where the hydrophilic polyethylene glycol chain is attached to improve its amphiphilic properties. medchemexpress.commedchemexpress.com

Another approach is the creation of prodrugs, where dl-alpha-tocopherol succinate is linked to a cytotoxic drug. researchgate.net This strategy aims to deliver the anticancer agent more effectively to tumor cells. For instance, prodrugs have been synthesized by conjugating it with drugs like paclitaxel (B517696) and camptothecin. researchgate.net The synthesis of a curcumin (B1669340) vitamin E succinate prodrug has also been reported. google.com

Furthermore, analogs have been synthesized by modifying the ether-linked acetic acid moiety in α-tocopheryloxyacetic acid (α-TEA), a related compound, to investigate structure-activity relationships. mdpi.com These modifications can influence the biological activity of the resulting compounds. mdpi.com The synthesis of these analogs often involves multi-step reactions, including alkylation and hydrolysis, followed by purification using techniques like flash chromatography. mdpi.com

Stereochemical Considerations in Synthesis and Biological Activity

dl-alpha-Tocopherol is a synthetic form of vitamin E that exists as a racemic mixture of eight stereoisomers (RRR, RRS, RSS, RSR, SRR, SSR, SRS, and SSS) in equal proportions. wikipedia.orgmdpi.com This is a direct consequence of the synthetic process, which typically involves the condensation of trimethylhydroquinone (B50269) with isophytol. wikipedia.org The three chiral centers are located at the 2, 4', and 8' positions of the phytyl tail. nih.govslu.se

In contrast, the naturally occurring form of alpha-tocopherol (B171835) is exclusively the RRR-stereoisomer. nih.gov The stereochemistry at the C-2 position is particularly crucial for biological activity. nih.gov The human body preferentially utilizes the RRR-form, a selectivity mediated by the hepatic alpha-tocopherol transfer protein (α-TTP), which has a higher affinity for the 2R stereoisomers. nih.govslu.seresearchgate.net

When dl-alpha-tocopherol succinate is synthesized, the resulting product is also a mixture of all eight stereoisomers. fda.gov This is an important consideration as the different stereoisomers can have varying biological activities and bioavailability. mdpi.com While both natural and synthetic forms are absorbed, the synthetic forms are preferentially metabolized and excreted. mdpi.com Therefore, the biological effects of dl-alpha-tocopherol succinate are a composite of the activities of all eight stereoisomers present in the mixture.

The IUPAC nomenclature for these stereoisomers is specific. For example, a mixture of RRR-α-tocopherol and its C-2 epimer (2S,4'R,8'R) is termed 2-ambo-α-tocopherol. qmul.ac.uk The fully synthetic, racemic mixture is correctly named all-rac-α-tocopherol. qmul.ac.uk

Mechanistic Insights into Cellular and Molecular Actions of Dl Alpha Tocopherol Succinate

Modulation of Cellular Signaling Pathways

α-TOS influences a multitude of intracellular signaling cascades that govern cell fate. Its ability to selectively induce apoptosis and inhibit proliferation in malignant cells, while largely sparing normal cells, stems from its targeted intervention in these pathways. tandfonline.comnih.gov

Influence on Apoptotic Cascade Regulation (e.g., Caspase Activation, Bcl-2 Family Proteins)

α-TOS is a potent inducer of apoptosis, the body's mechanism of programmed cell death, through both extrinsic and intrinsic pathways. naturalmedicinejournal.comtandfonline.com A primary mechanism involves the activation of the caspase cascade, a family of proteases crucial for executing apoptosis. nih.gov Studies have shown that treatment with α-TOS leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and subsequent activation of executioner caspases, including caspase-3, -6, and -7. nih.govaacrjournals.org The activation of caspase-8 suggests an engagement of the extrinsic death receptor pathway, such as the Fas signaling pathway. naturalmedicinejournal.comnih.gov

Furthermore, α-TOS profoundly modulates the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis. tandfonline.comnih.gov It has been shown to inhibit the anti-apoptotic function of proteins like Bcl-2 and Bcl-xL by blocking their BH3-binding domain. nih.govnih.gov Concurrently, α-TOS promotes the activity of pro-apoptotic Bcl-2 family members. For instance, it increases the expression of the Noxa protein and induces a significant conformational change in Bak, leading to its oligomerization and the formation of channels in the mitochondrial membrane. nih.gov In some cancer cells, a similar effect on the Bax protein has been observed. nih.gov This disruption of the balance between pro- and anti-apoptotic Bcl-2 proteins is a critical step in α-TOS-induced cell death. tandfonline.comnih.gov

Apoptotic Target Effect of dl-alpha-Tocopherol (B57034) Succinate (B1194679) Key Research Findings
Caspase-8 ActivationEnhanced activation observed, particularly in combination with other agents, indicating involvement of the extrinsic pathway. nih.govaacrjournals.org
Caspase-9 ActivationActivated by α-TOS, suggesting initiation of the intrinsic mitochondrial pathway. aacrjournals.org
Effector Caspases (3, 6, 7) ActivationCleavage and activation of these caspases execute the final stages of apoptosis. aacrjournals.org
Bcl-2 / Bcl-xL InhibitionBinds to and inhibits the anti-apoptotic function of these proteins. tandfonline.comnih.govnih.gov
Bak / Bax ActivationInduces conformational changes and oligomerization, leading to mitochondrial permeabilization. nih.gov
Noxa UpregulationExpression of this pro-apoptotic BH3-only protein is increased. nih.gov

Impact on Cell Cycle Regulatory Proteins (e.g., Cyclins, Cyclin-Dependent Kinases)

In addition to inducing apoptosis, α-TOS can halt the growth of cancer cells by arresting the cell cycle. Research demonstrates that α-TOS can cause a G1 phase arrest in human prostate cancer cells. psu.edunih.gov This blockade is achieved by significantly altering the expression levels of key cell cycle regulatory proteins.

Specifically, α-TOS treatment leads to a marked decrease in the protein levels of G1-phase cyclins, including cyclin D1, cyclin D3, and cyclin E. psu.edunih.gov This is accompanied by a reduction in the expression of their catalytic partners, the cyclin-dependent kinases (CDKs), specifically cdk2 and cdk4. psu.edunih.gov The expression of cdk6, however, appears to be unaffected. psu.edu The reduction in these critical regulatory molecules culminates in decreased cdk4 kinase activity, which in turn leads to reduced phosphorylation of the Retinoblastoma protein (Rb). psu.edunih.gov Hypophosphorylated Rb remains active and suppresses the transcription of genes required for the transition from G1 to the S phase of the cell cycle. psu.edu

Cell Cycle Protein Effect of dl-alpha-Tocopherol Succinate Consequence
Cyclin D1, D3 Decreased ExpressionReduced formation of Cyclin D/cdk4/6 complexes. psu.edunih.gov
Cyclin E Decreased Expression (Protein & mRNA)Reduced formation of Cyclin E/cdk2 complexes. psu.edunih.gov
cdk2, cdk4 Decreased ExpressionReduced overall kinase activity for G1/S transition. psu.edunih.gov
cdk6 No significant changeSuggests a specific targeting of cdk2 and cdk4. psu.edu
Retinoblastoma (Rb) Protein Reduced PhosphorylationActive Rb suppresses E2F transcription factors, blocking S-phase entry. psu.edu

Effects on Cellular Proliferation and Differentiation Pathways

A defining characteristic of α-TOS is its potent anti-proliferative effect on a wide range of malignant cells. nih.govtandfonline.com This inhibition of proliferation is a direct consequence of the cell cycle arrest and apoptosis induction detailed previously. psu.edunih.gov Studies have consistently shown that α-TOS can inhibit DNA synthesis and suppress the growth of various cancer cell lines. psu.edutandfonline.com

Beyond simply halting growth, α-TOS can also induce differentiation in cancer cells. tandfonline.comnih.govdrugbank.com This process forces malignant cells to mature into a more specialized, less proliferative state. The ability of α-TOS to induce both apoptosis and differentiation highlights its multifaceted approach to combating cancer cell growth. nih.gov A crucial aspect of its action is its selectivity; α-TOS demonstrates these anti-proliferative and pro-differentiative effects on tumor cells with minimal impact on the proliferation of most normal cells. tandfonline.comnih.govnih.gov

Modulation of Kinase and Phosphatase Activities

The signaling activity of α-TOS involves the direct modulation of key enzymes that regulate cellular processes through phosphorylation and dephosphorylation. A significant target is Protein Kinase C (PKC), an enzyme family involved in cell proliferation and survival. tandfonline.comdrugbank.com α-TOS has been shown to inhibit PKC activity. drugbank.comnih.gov This inhibition can occur through mechanisms such as attenuating the generation of diacylglycerol, a lipid required for PKC activation. drugbank.com The inhibition of PKC contributes to the anti-proliferative effects of α-TOS and can sensitize cells to apoptosis. tandfonline.comnih.gov

Conversely, α-TOS can activate certain protein phosphatases. nih.gov Specifically, it has been reported to activate Protein Phosphatase 2A (PP2A). tandfonline.comnih.gov Activated PP2A can then dephosphorylate (and thereby inactivate) targets like PKCα and the anti-apoptotic protein Bcl-2. tandfonline.com In some cellular contexts, α-TOS has also been found to activate tyrosine phosphatases, contributing to the inhibition of neutrophil activation. nih.gov This dual ability to inhibit specific kinases while activating certain phosphatases allows α-TOS to effectively reprogram cellular signaling networks away from survival and proliferation and towards apoptosis. tandfonline.comnih.gov

Mitochondrial Integrity and Bioenergetics

Mitochondria are central to the mechanism of action of α-TOS, which is classified as a "mitocan"—a compound that selectively kills cancer cells by destabilizing mitochondria. nih.gov The esterified succinyl moiety of α-TOS appears crucial for its ability to target and disrupt these organelles. tandfonline.com

Regulation of Mitochondrial Membrane Potential and Permeability

A key event in α-TOS-induced apoptosis is the disruption of mitochondrial integrity, specifically through mitochondrial outer membrane permeabilization (MOMP). nih.govmetu.edu.tr α-TOS achieves this by directly targeting Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. nih.govresearchgate.net It is proposed to interact with the ubiquinone binding sites of Complex II, leading to the generation of reactive oxygen species (ROS), which are obligatory mediators of α-TOS-induced apoptosis. nih.gov

This initial insult is amplified by the compound's effects on the Bcl-2 family proteins. As mentioned, α-TOS promotes the formation of channels by the pro-apoptotic protein Bak in the mitochondrial outer membrane. nih.govmetu.edu.tr This action dramatically increases the permeability of the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential (ΔΨm). nih.govmetu.edu.tr The collapse of the membrane potential and the increased permeability result in the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol. tandfonline.com This release is a point of no return, committing the cell to caspase activation and ultimate destruction. tandfonline.com Studies using fluorescent probes have visually confirmed the depolarization of the mitochondrial membrane in response to α-TOS treatment. nih.gov

Influence on Reactive Oxygen Species Generation within Mitochondria

Dl-alpha-Tocopherol succinate (α-TOS) has been shown to induce the generation of reactive oxygen species (ROS) within the mitochondria of cancer cells, a mechanism that contributes to its selective anti-cancer activity. nih.goviiarjournals.orgnih.govresearchgate.net Unlike its parent compound, alpha-tocopherol (B171835), which is a well-known antioxidant, α-TOS acts as a pro-oxidant in tumor cells. drugbank.comnaturalmedicinejournal.com This paradoxical effect is central to its mode of action.

The generation of ROS by α-TOS is linked to its interaction with the mitochondrial respiratory chain. iiarjournals.orgiiarjournals.org Specifically, α-TOS targets and inhibits mitochondrial complex II (succinate dehydrogenase), and to some extent complex I. nih.govresearchgate.netiiarjournals.orgnih.gov By binding to the ubiquinone-binding sites of complex II, α-TOS disrupts the normal flow of electrons, leading to the leakage of electrons and their subsequent reaction with molecular oxygen to form superoxide (B77818) radicals (O2•−). nih.govresearchgate.netresearchgate.net This initial burst of superoxide can then be converted to other ROS, such as hydrogen peroxide (H2O2). nih.gov

This increase in mitochondrial ROS production is a critical early event in α-TOS-induced apoptosis (programmed cell death) in cancer cells. nih.goviiarjournals.org The accumulation of ROS leads to oxidative damage to mitochondrial components, including mitochondrial DNA, proteins, and lipids, ultimately triggering the mitochondrial permeability transition and the release of pro-apoptotic factors like cytochrome c. nih.goviiarjournals.org It is noteworthy that the pro-oxidant effect of α-TOS appears to be selective for cancer cells, with normal cells being largely unaffected, which may be attributed to differences in mitochondrial metabolism and antioxidant capacity between normal and cancerous cells. researchgate.netnih.gov

Impact on Mitochondrial Respiration and ATP Production

Dl-alpha-Tocopherol succinate significantly impacts mitochondrial respiration and, consequently, the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This interference with cellular bioenergetics is a key aspect of its mechanism of action.

The primary target of α-TOS within the mitochondrial respiratory chain is Complex II (succinate dehydrogenase or SDH). nih.govresearchgate.netiiarjournals.orgresearchgate.net It has been demonstrated that α-TOS inhibits SDH activity by competing with the natural substrate, ubiquinone, for its binding sites (QP and QD) on the complex. nih.govresearchgate.net This inhibition disrupts the transfer of electrons from succinate to the electron transport chain. nih.goviiarjournals.org Some studies also suggest that α-TOS can inhibit Complex I (NADH:ubiquinone oxidoreductase), further impeding the flow of electrons through the respiratory chain. iiarjournals.orgnih.gov

Gene Expression and Epigenetic Regulation

Transcriptional Modulation of Target Genes

Dl-alpha-tocopherol succinate has been shown to modulate the transcription of a variety of genes involved in critical cellular processes. tandfonline.com Unlike the antioxidant alpha-tocopherol, which also influences gene expression, the effects of α-TOS are often linked to its pro-apoptotic and anti-proliferative activities. nih.govresearchgate.net

One of the key transcriptional targets of α-TOS is the p53 tumor suppressor pathway. In some cancer cell lines, α-TOS has been observed to upregulate the expression of the p53 gene, leading to cell cycle arrest and apoptosis. nih.gov Furthermore, α-TOS can influence the expression of genes regulated by the androgen receptor in prostate cancer cells, contributing to the inhibition of tumor growth. tandfonline.com

Studies have also demonstrated that α-TOS can modulate the expression of genes involved in cell adhesion and angiogenesis. thegoodscentscompany.com For example, it can downregulate the expression of genes encoding for scavenger receptors like SR-A and CD36, which are involved in lipid uptake and foam cell formation in atherosclerosis. nih.gov Additionally, α-TOS has been found to alter the expression of genes related to xenobiotic metabolism. drugbank.com

The table below summarizes some of the key genes transcriptionally modulated by dl-alpha-tocopherol succinate and their functions.

GeneFunctionEffect of α-TOS
p53Tumor suppressor, induces cell cycle arrest and apoptosisUpregulation nih.gov
Androgen Receptor (AR)Transcription factor crucial for prostate cancer growthInhibition of function and expression tandfonline.com
Prostate-Specific Antigen (PSA)A protein produced by the prostate gland, often elevated in prostate cancerInhibition of expression tandfonline.com
Scavenger Receptor A (SR-A)Involved in the uptake of modified lipoproteinsDownregulation nih.gov
CD36Scavenger receptor involved in fatty acid uptake and angiogenesisDownregulation nih.gov
p22phoxA component of NADPH oxidase, involved in ROS productionModulation nih.gov
Mitochondrial SODAn antioxidant enzyme that dismutates superoxideModulation nih.gov
NO synthase 3Produces nitric oxide, involved in vasodilationModulation nih.gov
Fas (CD95)Death receptor that initiates the extrinsic apoptotic pathwaySensitization to Fas-mediated apoptosis naturalmedicinejournal.com
Transforming Growth Factor-β (TGF-β) receptorInvolved in cell growth, differentiation, and apoptosisRestoration of sensitivity naturalmedicinejournal.com

Influence on microRNA Expression Profiles

Recent research has begun to explore the impact of dl-alpha-tocopherol succinate on the expression of microRNAs (miRNAs), which are small non-coding RNAs that play crucial roles in post-transcriptional gene regulation. Alterations in miRNA expression are known to be involved in the development and progression of cancer.

Studies have shown that treatment with vitamin E analogues, including α-TOS, can alter the expression profiles of miRNAs in cancer cells. These changes in miRNA levels can, in turn, affect the expression of their target messenger RNAs (mRNAs), leading to downstream effects on cellular processes such as proliferation, apoptosis, and differentiation. For instance, a study on non-alcoholic fatty liver disease demonstrated that δ-tocotrienol and α-tocopherol could downregulate miRNAs involved in hepatic steatosis, insulin (B600854) resistance, oxidative stress, inflammation, and apoptosis. nih.gov Specifically, δ-tocotrienol was more effective in reducing miR-375 and miR-34a, which are linked to the regulation of inflammation and apoptosis. nih.gov While this study focused on other vitamin E forms, it highlights the potential for vitamin E compounds to modulate miRNA expression. Further research is needed to specifically delineate the comprehensive miRNA expression signature induced by dl-alpha-tocopherol succinate in various cancer types and to identify the specific miRNAs and their target genes that are critical for its anti-cancer activity.

Interaction with Intracellular Receptors and Binding Proteins

One of the key binding proteins for the parent compound, α-tocopherol, is the α-tocopherol transfer protein (α-TTP). nih.govfrontiersin.orgnih.gov While α-TTP is primarily responsible for the selective retention of α-tocopherol in the body, its role in the specific actions of α-TOS is less clear. However, another protein, the α-tocopherol associated protein (α-TAP), has been shown to bind α-tocopherol and may play a role in its intracellular transport and anti-proliferative effects. nih.gov

Dl-alpha-tocopherol succinate has also been shown to interact with nuclear receptors. For example, it can inhibit the function of the androgen receptor (AR) in prostate cancer cells, which is a critical driver of prostate cancer growth. tandfonline.com Furthermore, there is evidence suggesting that vitamin E compounds can interact with retinoid X receptor (RXR) complexes, which are involved in the regulation of gene expression related to cell growth and differentiation. nih.gov

The table below provides a summary of intracellular receptors and binding proteins that are known to or may potentially interact with dl-alpha-tocopherol succinate.

Receptor/Binding ProteinFunctionPotential Interaction with dl-alpha-Tocopherol Succinate
α-Tocopherol Transfer Protein (α-TTP)Binds and transports α-tocopherolRole in α-TOS specific actions is not fully established nih.govfrontiersin.orgnih.gov
α-Tocopherol Associated Protein (α-TAP)Intracellular binding and transport of α-tocopherolMay facilitate anti-proliferative effects nih.gov
Androgen Receptor (AR)Nuclear receptor critical for prostate cancer growthInhibits AR function and expression tandfonline.com
Retinoid X Receptor (RXR)Nuclear receptor that forms heterodimers with other receptors to regulate gene expressionPotential interaction with vitamin E response elements nih.gov
Protein Kinase C (PKC)A family of enzymes involved in signal transductionα-tocopherol inhibits PKC activity; the direct effect of α-TOS is an area of ongoing research nih.govpharmacist.com
Nuclear factor-kappaB (NF-κB)Transcription factor that regulates inflammatory responses and cell survivalα-TOS has been shown to inhibit NF-κB activation mdpi.com

Autophagy Pathway Modulation

dl-alpha-Tocopherol succinate has been identified as a modulator of autophagy, a cellular catabolic process essential for degrading and recycling damaged organelles and protein aggregates. Research indicates that α-TOS can inhibit pro-survival autophagy in cancer cells, thereby enhancing cellular susceptibility to death.

In prostate cancer cells, α-TOS acts synergistically with other agents, like vitamin K3 and ascorbic acid, which induce oxidative stress and trigger a protective autophagic response. plos.orgmetu.edu.tr α-TOS curtails this survival mechanism by reducing the reactive oxygen species (ROS) generation that acts as a trigger for the formation of autophagosomes, the key vesicles in the autophagy process. plos.org By preventing autophagosome formation, α-TOS effectively blocks the cell's attempt to adapt and survive under stress, steering it towards a caspase-independent cell death pathway. plos.orgmetu.edu.tr

Furthermore, the interaction of α-TOS with mitochondria plays a role in a specialized form of autophagy known as mitophagy. In hepatocellular carcinoma cells that are deficient in the enzyme S-nitrosoglutathione reductase (GSNOR), there is an accumulation of mitochondrial defects. biorxiv.org These cells show increased sensitivity to α-TOS, which targets mitochondrial complex II. biorxiv.org This suggests that mitophagy is involved in the cellular response to α-TOS-induced mitochondrial damage, and inhibiting this process could be a key aspect of its anti-cancer activity. biorxiv.org

The primary mechanism of autophagy modulation by α-TOS appears to be the abrogation of stress-induced, protective autophagy rather than a global, non-specific inhibition of the pathway.

Table 1: Modulation of Autophagy-Related Processes by dl-alpha-Tocopherol succinate

Cellular Process Effect of α-TOS Key Molecular Observations Cell Type Studied
Stress-Induced Autophagy Inhibition Prevents the formation of autophagosomes by reducing ROS triggers. plos.org Prostate Cancer Cells (PC3) plos.org
Mitophagy Implicated in Toxicity Sensitivity to α-TOS is linked to mitophagy in GSNOR-deficient cells. biorxiv.org Hepatocellular Carcinoma (HUH7) biorxiv.org
Cell Survival Decreased Inhibits autophagic survival mechanisms, promoting cell death. plos.orgmetu.edu.tr Prostate Cancer Cells plos.orgmetu.edu.tr

Endoplasmic Reticulum Stress Response

A significant body of evidence demonstrates that dl-alpha-tocopherol succinate is a potent inducer of endoplasmic reticulum (ER) stress and the subsequent Unfolded Protein Response (UPR). This response is triggered by an accumulation of unfolded or misfolded proteins in the ER lumen, leading to cellular dysfunction and, if unresolved, apoptosis.

In human gastric cancer cells, α-TOS treatment leads to observable ER dilation and an increase in cytosolic Ca2+ concentration. nih.gov It transcriptionally and translationally upregulates key ER stress markers, including the chaperones GRP78 (also known as BiP) and GRP94. nih.gov The induction of ER stress by α-TOS is closely linked with the generation of reactive oxygen species (ROS), as the application of antioxidants like N-acetyl-l-cysteine can inhibit the upregulation of GRP78 and the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein). mdpi.comnih.gov

α-TOS activates all three canonical branches of the UPR:

PERK Pathway : It triggers the phosphorylation of the double-stranded RNA-activated protein kinase (PKR)-like ER kinase (PERK), which in turn phosphorylates the eukaryotic initiation factor 2α (eIF2α). This leads to the preferential translation of Activating Transcription Factor 4 (ATF4). nih.govmdpi.com

ATF6 Pathway : It activates Activating Transcription Factor 6 (ATF6). nih.gov

IRE1 Pathway : It activates Inositol-Requiring Enzyme 1 (IRE1), leading to the splicing of X-box-binding protein 1 (XBP1) mRNA and the activation of c-Jun N-terminal kinase (JNK). nih.govmdpi.com

Prolonged ER stress induced by α-TOS ultimately culminates in apoptosis, which is mediated by the induction of the transcription factor CHOP and the activation of caspase-4, an ER-resident caspase. nih.govnih.gov This demonstrates that the ER is a critical organelle targeted by α-TOS to initiate cell death pathways in susceptible cells. rjraap.com

Table 2: Key Molecules in the ER Stress Response Modulated by dl-alpha-Tocopherol succinate

UPR Pathway Modulated Protein/Factor Observed Effect
General ER Stress Markers GRP78 (BiP), GRP94 Upregulation (mRNA and protein) nih.gov
CHOP Induction nih.govnih.gov
Caspase-4 Activation nih.govnih.gov
PERK Pathway PERK, eIF2α Activation/Phosphorylation nih.govmdpi.com
ATF4 Activation nih.gov
IRE1 Pathway IRE1, XBP1 (splicing) Activation nih.gov
JNK Activation nih.gov
ATF6 Pathway ATF6 Activation nih.gov

Lipid Metabolism and Membrane Dynamics

dl-alpha-Tocopherol succinate significantly impacts cellular lipid homeostasis and the physical properties of membranes. Its effects are distinct from those of α-tocopherol, largely due to the presence of the succinate moiety, which alters its interaction with cellular structures.

Studies have shown that α-TOS treatment leads to a dysregulation of lipid metabolism, visibly marked by an increase in the accumulation of lipid droplets within both cancerous and non-tumorigenic cell lines. rjraap.com Lipid droplets are ER-derived organelles that store neutral lipids. nih.gov The induction of ER stress by α-TOS is a likely contributor to this perturbation of lipid storage and metabolism. Furthermore, research into sphingolipid metabolism, a critical component of cellular signaling and structure, suggests that various vitamin E forms can modulate these pathways, and α-TOS may likewise influence the balance of sphingolipids like ceramides (B1148491) and sphingosine-1-phosphate. mdpi.comservice.gov.uk

Table 3: Effects of dl-alpha-Tocopherol succinate on Lipid-Related Processes

Area of Impact Specific Effect Research Context
Lipid Storage Increased formation of lipid droplets. rjraap.com Observed in human epidermoid carcinoma and keratinocyte cell lines. rjraap.com
Membrane Dynamics No significant change in overall plasma membrane fluidity. nih.gov Neuroblastoma cells. nih.gov
Destabilization and disruption of membrane structure. mdpi.com Artificial DPPC liposome (B1194612) models. mdpi.com
Sphingolipid Metabolism Potential modulation. Inferred from studies on other vitamin E forms. mdpi.comservice.gov.uk

Pharmacological Activities and Biological Effects in Preclinical Models

Antiproliferative and Pro-apoptotic Modulations in Neoplastic Cellular Models

A significant body of evidence from preclinical studies has established α-TOS as a potent agent that can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. nih.govresearchgate.net A key characteristic of α-TOS is its selective action, effectively targeting a wide range of tumor cells while having minimal toxic effects on normal, healthy cells. nih.govresearchgate.netresearchgate.net

In laboratory settings, α-TOS has demonstrated its efficacy against a diverse panel of human cancer cell lines. Research has shown that both the alpha-tocopheryl and succinyl parts of the molecule are necessary for its apoptosis-inducing activity. nih.gov Studies have documented its ability to induce apoptosis and inhibit proliferation in cell lines derived from various cancers, including breast, prostate, colon, leukemia, and neuroblastoma. nih.govnih.govnih.govnih.govelsevierpure.com For instance, in erythroleukemia, prostate, and breast cancer cells, dl-alpha-tocopherol (B57034) was found to reduce DNA synthesis and cause extensive DNA fragmentation, which is indicative of apoptosis. nih.gov

The following table summarizes the observed effects of dl-alpha-Tocopherol succinate (B1194679) on a selection of cancer cell lines in vitro.

Cell LineCancer TypeKey Observed EffectsReferences
LNCaP, PC3, 22Rv1Prostate CancerSuppression of cell proliferation, induction of apoptosis. elsevierpure.com
MDA-MB-231Breast CancerInhibition of cell proliferation and invasion. nih.gov
Jurkat T cellsLeukemiaInduction of apoptosis involving caspase activation and mitochondrial destabilization. nih.govtandfonline.com
Neuroblastoma (N-type)Nervous System CancerSelective induction of apoptosis via the mitochondrial pathway. nih.gov
Colon Cancer CellsColon CancerInduction of apoptosis and inhibition of proliferation. nih.govnih.gov

The anti-tumor activity of α-TOS observed in cell cultures has been successfully translated into animal models. In studies using nude mice with colon cancer xenografts, α-TOS demonstrated a more profound anti-tumor effect compared to α-tocopherol, by both inhibiting proliferation and inducing apoptosis in tumor cells. nih.gov Similarly, in a xenograft mouse model of breast cancer, the combination of α-TOS with pterostilbene (B91288), a natural antioxidant, significantly inhibited tumor growth and cell invasion. nih.gov Further studies in syngeneic mouse models of mammary tumors have also shown that vitamin E analogues can decrease the primary tumor burden and reduce lung metastasis. aacrjournals.org

The anti-cancer effects of dl-alpha-Tocopherol succinate are attributed to several interconnected mechanisms that primarily target the mitochondria of cancer cells.

Induction of Apoptosis via the Mitochondrial Pathway : A primary mechanism of α-TOS is the induction of apoptosis by directly targeting and destabilizing the mitochondria in cancer cells. nih.goveco-vector.com This leads to the release of pro-apoptotic proteins. Studies in neuroblastoma cells have highlighted the importance of the mitochondrial pathway, involving caspase-9 activation, in α-TOS-induced apoptosis. nih.gov

Generation of Reactive Oxygen Species (ROS) : α-TOS has been shown to provoke the generation of reactive oxygen species within cancer cells, which alters their redox homeostasis. iiarjournals.orgiiarjournals.org This increase in oxidative stress can precede the typical markers of apoptosis, such as cytochrome c release and caspase activation. iiarjournals.org Interestingly, this pro-oxidant activity in cancer cells contrasts with the antioxidant role of its parent compound, α-tocopherol. nih.gov

Modulation of Signaling Pathways : The compound can modulate key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit protein kinase C (PKC), an enzyme involved in cell proliferation. nih.govdrugbank.com The inhibition of PKC is linked to the activation of protein phosphatase 2A (PP2A), which can modulate the activity of anti-apoptotic proteins like Bcl-2. nih.gov

Anti-inflammatory and Immunomodulatory Effects

In addition to its direct anti-cancer properties, dl-alpha-Tocopherol succinate exhibits anti-inflammatory and immunomodulatory activities that may contribute to its therapeutic potential.

Preclinical studies have shown that α-tocopherol can inhibit the production of pro-inflammatory cytokines. caringsunshine.comnih.gov Supplementation with high doses of α-tocopherol has been demonstrated to decrease the release of cytokines such as interleukin-1beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as the chemokine interleukin-8. nih.govnih.gov Specifically, α-tocopherol succinate has been noted for its ability to inhibit the production of prostaglandin (B15479496) E2 in human lung epithelial cells, a factor often elevated in lung cancer patients. drugbank.com

Vitamin E is recognized as an effective nutrient for modulating immune function, with its derivatives showing the ability to enhance both innate and adaptive immune responses. nih.gov Vitamin E deficiency is known to impair immune system functions, which can be reversed with supplementation. nih.gov Specifically, α-tocopherol has been shown to enhance T cell-mediated functions, particularly in older individuals. nih.govclinicaleducation.orgtodayspractitioner.com Studies have reported that vitamin E supplementation can lead to increased lymphocyte proliferation, enhanced natural killer (NK) cell activity, and greater production of IL-2, a cytokine that promotes T cell growth. todayspractitioner.comnih.gov

Research in Models of Chronic Inflammation

dl-alpha-Tocopherol succinate and its related forms have been investigated for their anti-inflammatory properties in various preclinical models. Studies indicate that these compounds can suppress inflammatory responses. For instance, in rat models, dl-alpha-tocopheryl acetate (B1210297), a closely related ester of vitamin E, demonstrated significant anti-inflammatory activity in both acute (carrageenan-induced paw edema) and sub-acute (foreign body-induced granuloma) models of inflammation. researchgate.net The anti-inflammatory effect was observed to be dose-dependent. researchgate.net

Research using these models, which are standard for preclinical evaluation of anti-inflammatory drugs, suggests that vitamin E can suppress inflammation induced by various agents like dextran (B179266) and cotton pellets. ijpras.com The mechanism is thought to involve the modulation of inflammatory mediators. Furthermore, studies have reported a synergistic anti-inflammatory effect when dl-alpha-tocopherol is combined with aspirin (B1665792) in models of adjuvant-induced arthritis in rats, a model for chronic inflammation. The anti-inflammatory properties of α-tocopherol are also linked to its ability to act as a regulator of genes involved in inflammation. nih.gov

Preclinical ModelCompound TestedObserved EffectReference
Carrageenan-induced paw edema (Rat)dl-alpha-tocopheryl acetateSignificant dose-dependent inhibition of paw edema researchgate.net
Foreign body-induced granuloma (Rat)dl-alpha-tocopheryl acetateSignificant inhibition of granuloma formation researchgate.net
Adjuvant-induced arthritis (Rat)dl-alpha-tocopherol (with aspirin)Synergistic anti-inflammatory effect

Neuroprotective Potentials and Mechanisms

The neuroprotective effects of dl-alpha-tocopherol succinate have been explored, focusing on its ability to counteract oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases.

Preclinical studies have demonstrated that dl-alpha-tocopherol succinate can protect neuronal cells from oxidative damage. In animal models of oxidant-induced brain injury, the administration of α-tocopherol or tocopherol succinate was found to reduce the levels of brain-damaging reactive oxygen species (ROS) and other oxidative products. nih.gov Vitamin E supplementation in experimental models has been shown to protect neurons from the damage inflicted by oxidative stress. nih.gov For example, α-tocopherol demonstrated a protective effect against the harmful impacts of acrylamide (B121943) in an in ovo model by reducing markers of oxidative stress, such as malondialdehyde (MDA), and mitigating the decrease in glutathione (B108866) (GSH) concentration. nih.gov These findings highlight the compound's capacity to bolster the brain's antioxidant defenses. nih.gov

dl-alpha-Tocopherol succinate and related vitamin E compounds exhibit anti-inflammatory effects within the central nervous system. mdpi.com The anti-inflammatory actions are attributed to the suppression of pro-inflammatory pathways. Research indicates that vitamin E can inhibit the secretion of inflammation-mediating molecules, such as certain interleukins, by targeting enzymes like cyclooxygenase-2 (COX-2). mdpi.com Furthermore, it acts by suppressing pro-inflammatory signals that are downstream of nuclear factor kappa beta (NF-kβ) and the signal transducer and activator of transcription 3 (STAT-3) mediated pathways. mdpi.com These mechanisms contribute to its neuroprotective profile by reducing the inflammatory component of neuronal injury.

The neuroprotective properties of dl-alpha-tocopherol succinate have been assessed in various preclinical models of neurodegenerative diseases. In experimental models of Alzheimer's disease, vitamin E supplementation has been shown to reduce the deposition and toxicity of beta-amyloid (Aβ) and decrease the hyperphosphorylation of tau-protein. nih.gov Studies using a streptozotocin-induced rat model of Alzheimer's disease also point to the neuroprotective action of alpha-tocopherol (B171835). dntb.gov.ua Furthermore, α-tocopherol has been reported to protect against kainate-induced cell death in the hippocampus, thereby preserving synaptic plasticity. nih.gov A review of studies published between 2000 and 2023 on experimental models of neurodegeneration found that vitamin E supplementation improved memory, cognition, and motor function, and increased levels of brain-derived neurotrophic factor (BDNF). nih.gov

Neurodegenerative ModelKey FindingReference
Oxidant-induced brain injury modelsReduced levels of reactive oxygen species (ROS) and oxidative products nih.gov
Alzheimer's disease models (general)Reduced beta-amyloid deposition and tau-protein hyperphosphorylation nih.gov
Streptozotocin-induced Alzheimer's (Rat)Demonstrated neuroprotective action dntb.gov.ua
Kainate-induced excitotoxicityProtected against hippocampal cell death and preserved synaptic plasticity nih.gov

Cardiovascular System Modulations

Research in preclinical models has identified significant effects of dl-alpha-tocopherol succinate on the cardiovascular system, particularly concerning endothelial function and the process of angiogenesis.

Endothelial Function: The endothelium is crucial for cardiovascular health, and its dysfunction is an early event in atherosclerosis. dl-alpha-Tocopherol succinate has been shown to protect endothelial cells. One key finding is that it inhibits the adhesion of monocytes to cytokine-stimulated human umbilical vein endothelial cells (HUVEC). nih.gov This effect is mediated by the suppression of nuclear factor-kappa B (NF-κB) activation, a critical step in the inflammatory response within endothelial cells. nih.gov Similarly, supplementation with alpha-tocopherol has been found to decrease monocyte-endothelial cell adhesion. researchgate.net In rabbit models, vascular enrichment with α-tocopherol was shown to prevent endothelial dysfunction caused by oxidized LDL, partly by inhibiting protein kinase C stimulation. jci.orgscispace.com

Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process in both health and disease. dl-alpha-Tocopherol succinate has demonstrated anti-angiogenic properties in several preclinical models. It has been found to inhibit the expression of angiopoietin-2, a protein that destabilizes vascular structures, which is an initial step in angiogenesis. nih.gov In mouse melanoma cells, this led to the stabilization of the vascular structure. nih.gov Aorta ring and Matrigel plug assays confirmed that conditioned medium from cells treated with α-tocopheryl succinate inhibited the formation of new blood vessels. nih.gov Other research has shown that vitamin E succinate can inhibit melanoma angiogenesis by suppressing the expression and promoter activity of vascular endothelial growth factor (VEGF). researchgate.net A mitochondrially targeted version of α-tocopheryl succinate (MitoVES) was also found to be a potent antiangiogenic agent, inducing apoptosis in proliferating endothelial cells. nih.gov

Area of ResearchModel/SystemMechanism/EffectReference
Endothelial FunctionHuman Umbilical Vein Endothelial Cells (HUVEC)Inhibited monocyte adhesion by suppressing NF-κB activation nih.gov
Endothelial FunctionRabbit AortaPrevented oxidized LDL-induced dysfunction via protein kinase C inhibition jci.orgscispace.com
AngiogenesisMouse Melanoma CellsInhibited angiopoietin-2 expression, leading to vascular stabilization nih.gov
AngiogenesisAorta ring and Matrigel plug assaysInhibited neovascularization nih.gov
AngiogenesisMelanoma modelInhibited VEGF gene transcription researchgate.net
AngiogenesisEndothelial Cells (in vitro)MitoVES (targeted α-tocopheryl succinate) induced apoptosis in proliferating endothelial cells nih.gov

Potential in Models of Atherosclerosis

dl-alpha-Tocopherol succinate, as an ester of alpha-tocopherol, is anticipated to exert its biological effects following in-vivo hydrolysis to the active alpha-tocopherol form drugbank.com. Preclinical research focusing on alpha-tocopherol has identified several mechanisms relevant to the potential mitigation of atherosclerosis. A significant body of evidence points to the role of oxidative stress in the development of atherosclerotic lesions nih.gov.

Alpha-tocopherol's primary role in this context is as a potent fat-soluble antioxidant nih.gov. It functions to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the initiation of atherosclerosis nih.gov. Beyond its antioxidant activity, alpha-tocopherol has been shown to modulate cellular processes integral to the progression of the disease. In vitro studies have demonstrated its ability to inhibit the proliferation of smooth muscle cells, reduce platelet adhesion and aggregation, and exert anti-inflammatory effects on monocytes nih.gov. Furthermore, research in a high-cholesterol diet-fed rabbit model indicated that alpha-tocopherol can curtail the development of atherosclerotic plaques by diminishing the activity of protein kinase C (PKC) and suppressing the production of CD36 mRNA, a scavenger receptor involved in the uptake of oxidized LDL by macrophages cureus.com. These non-antioxidant functions, including the regulation of gene expression and cell signaling, contribute to its potential anti-atherogenic profile nih.govnih.gov.

Key Preclinical Findings of Alpha-Tocopherol in Atherosclerosis Models
ActivityObserved EffectRelevant Model/System
AntioxidantInhibition of LDL PeroxidationIn Vitro / Plasma Lipoproteins
Anti-inflammatoryReduced Monocyte Pro-inflammatory ActivityIn Vitro
Anti-plateletInhibition of Platelet Adhesion and AggregationIn Vitro
Cell SignalingInhibition of Protein Kinase C (PKC) ActivityRabbit Model
Gene RegulationSuppression of CD36 mRNA ProductionRabbit Model

Metabolic Regulation and Research in Metabolic Disorders

Research into dl-alpha-tocopherol succinate and its active form, alpha-tocopherol, has explored its influence on metabolic parameters, particularly those associated with glucose and lipid metabolism. The compound's potential to modulate metabolic pathways is an area of ongoing investigation, with preclinical studies providing initial insights.

The influence of alpha-tocopherol on glucose metabolism has been examined in various preclinical models. Studies suggest it may play a role in improving insulin (B600854) sensitivity and glucose handling, primarily by mitigating oxidative stress, which is implicated in the pathogenesis of insulin resistance and diabetic complications nih.gov.

In a study using a high-fat diet-fed mouse model, supplementation with d-alpha-tocopherol was found to improve insulin resistance nih.gov. Another study involving diabetic rats demonstrated that alpha-tocopherol administration increased glucose uptake in diaphragm muscle tissue, suggesting a protective effect against the inhibitory impact of diabetes-induced oxidative stress nih.gov. The potential for tocopheryl succinate to enhance insulin signaling and glucose uptake is a key area of interest in metabolic research articleted.com.

Preclinical studies have investigated the effects of alpha-tocopherol on lipid profiles, particularly in models of diet-induced metabolic dysfunction. In male C57BL/6J mice fed a high-fat diet for 20 weeks, supplementation with d-alpha-tocopherol led to significant improvements in the serum lipid profile nih.govnih.gov.

The key findings from this research showed a notable reduction in serum levels of triglycerides (TG) and very-low-density lipoprotein-cholesterol (VLDL-C) in the supplemented group compared to the high-fat diet control group nih.govkoreascience.kr. The treatment also decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, in both the serum and the liver, indicating a reduction in systemic oxidative stress nih.govnih.gov. These effects were associated with the modulation of peroxisome proliferator-activated receptors (PPARs), with an observed increase in hepatic PPAR-α expression and a decrease in PPAR-γ expression nih.govnih.gov.

Effect of d-alpha-Tocopherol on Serum Lipid Profile in High-Fat Diet-Fed Mice
ParameterHigh-Fat Diet (HF) GroupHigh-Fat Diet + d-alpha-tocopherol (HF-E) GroupOutcome
Triglycerides (TG)ElevatedImproved (Reduced)
Total Cholesterol (TC)ElevatedNo Significant Change
VLDL-CholesterolElevatedImproved (Reduced)
Serum Malondialdehyde (MDA)57.5 ± 3.06 µM41.3 ± 1.54 µM

Effects on Bone Metabolism and Skeletal Health

Unlike other vitamin E derivatives, alpha-tocopheryl succinate has demonstrated specific effects on bone cell activity in preclinical models. Research has focused on its potential to inhibit bone resorption, the process by which osteoclasts break down bone tissue.

In an inflammatory bone loss model, alpha-tocopheryl succinate was shown to inhibit osteoclast formation in co-cultures of mouse bone marrow cells and calvarial osteoblasts stimulated by interleukin-1 (IL-1). This inhibitory effect was linked to a decrease in the expression of Receptor Activator of Nuclear Factor-kappaB Ligand (RANKL) mRNA in osteoblasts. RANKL is a critical cytokine for osteoclast differentiation and activation. Furthermore, in vivo administration of alpha-tocopheryl succinate to mice prevented IL-1-mediated osteoclast formation and subsequent bone loss. These findings suggest a therapeutic potential for alpha-tocopheryl succinate in addressing bone-resorptive diseases.

Dermatological Applications and Skin Biology Research

The topical application of vitamin E esters, including dl-alpha-tocopherol succinate, has been investigated for its potential to modulate the skin's response to ultraviolet (UV) radiation. While the free form, dl-alpha-tocopherol, has shown some protective effects against photocarcinogenesis, studies on the thermostable succinate ester have yielded different results.

In a preclinical study using mice, the topical application of d-alpha-tocopheryl succinate was evaluated for its ability to prevent skin cancer induced by UVB radiation. The results indicated that alpha-tocopheryl succinate did not prevent photocarcinogenesis. In fact, at certain concentrations, it was observed to potentially enhance the process. Analysis of the skin tissue revealed that while the esterified form of vitamin E accumulated in the skin, the levels of free alpha-tocopherol remained low. This suggests that the succinate ester is not efficiently converted to the active free form within the skin to provide a protective effect against UVB-induced damage.

Anti-fibrotic Activities in Various Organ Systems

The potential anti-fibrotic effects of alpha-tocopherol have been explored in preclinical models of tissue fibrosis. Fibrosis is characterized by the excessive accumulation of extracellular matrix components, leading to tissue scarring and organ dysfunction. Oxidative stress is a known driver of fibrotic processes.

In a rat model of dibutylin dichloride (DBTC)-induced chronic pancreatitis, oral administration of α-tocopherol was shown to reduce oxidative stress and ameliorate pancreatic inflammation and fibrosis nih.gov. The treatment led to a down-regulation of the mRNA expression of transforming growth factor-β1 (TGF-β1) and collagen-α1(I), key mediators in the fibrotic cascade nih.gov. Similarly, in a preclinical model of systemic sclerosis, α-tocopherol acetate demonstrated an ability to ameliorate inflammatory and fibrotic processes researchgate.net. These studies, while not using the succinate form specifically, suggest that the anti-inflammatory and antioxidant properties of the active alpha-tocopherol molecule may contribute to mitigating fibrotic responses in various organ systems.

Pharmacokinetics, Biotransformation, and Biodistribution Studies

Absorption and Bioavailability Research in Preclinical Systems

The absorption of dl-alpha-tocopherol (B57034) succinate (B1194679) is a complex process that is believed to involve de-esterification in the gastrointestinal tract to release free alpha-tocopherol (B171835), which is then absorbed. drugbank.com Studies utilizing the Caco-2 cell line, a model for human intestinal absorption, have provided insights into the uptake of different forms of vitamin E. nih.govnih.govitu.edu.tr

Research comparing alpha-tocopherol, alpha-tocopherol acetate (B1210297), and alpha-tocopheryl polyethylene (B3416737) glycol succinate (TPGS) in Caco-2 cells revealed that the amount of tocopherol secreted at the basolateral pole (representing entry into circulation) was highest for the free form, intermediate for the acetate form, and lowest for the TPGS form. nih.govnih.gov Interestingly, the Caco-2 cells were found to secrete one or more esterified forms of the vitamin contained in TPGS. nih.govnih.gov This suggests that the form in which vitamin E is delivered significantly impacts its absorption at the cellular level.

Further studies in Caco-2 cells have shown that the presence of mixed micelles, which mimic the environment in the small intestine, is necessary for the transporter-dependent absorption of tocopherol. nih.gov The absorption of alpha-tocopherol can also be influenced by the presence of other lipid micronutrients, such as gamma-tocopherol, carotenoids, and other fat-soluble vitamins, suggesting a competitive absorption process. nih.gov Additionally, the type of fatty acids present can modulate vitamin E absorption, with unsaturated fatty acids appearing to promote it. nih.gov It has also been observed that after absorption, vitamin E can be effluxed back into the intestinal lumen in a process dependent on the scavenger receptor class B type I (SR-BI). nih.gov

In animal models, the bioavailability of different forms of vitamin E has been compared. One study in thoroughbred horses found that natural-source vitamin E acetate (d-alpha-tocopheryl acetate) and a water-dispersible natural-source vitamin E had significantly greater bioavailability than synthetic vitamin E (dl-alpha-tocopheryl acetate). ker.com Specifically, the relative bioavailability of the natural acetate and a nano-dispersed form was 197% and 613%, respectively, compared to the synthetic form. ker.com

Distribution Profiles in Tissues and Organs

Once absorbed, alpha-tocopherol is transported in the blood primarily bound to lipoproteins. drugbank.comdrugbank.com The liver plays a crucial role in regulating the body's vitamin E levels through the action of the alpha-tocopherol transfer protein (alpha-TTP), which preferentially binds to the RRR-alpha-tocopherol stereoisomer and incorporates it into very low-density lipoproteins (VLDL) for distribution to other tissues. drugbank.comlumenlearning.comnih.gov Other forms of vitamin E are metabolized and excreted by the liver. drugbank.comnih.gov

Studies in rats have investigated the tissue distribution following intravenous administration of d-alpha-tocopheryl succinate. Regardless of the formulation used (a liposomal formulation or a solution in polyethylene glycol), the highest concentrations of d-alpha-tocopheryl succinate were found in the liver and lung. nih.gov This suggests that these organs are major sites of accumulation for this compound. nih.gov Intravenous administration also led to a significant increase in alpha-tocopherol levels in all tissues examined, with the liver and lung showing the most abundant accumulation. nih.gov

Research has also explored the potential for alpha-tocopherol to cross the blood-brain barrier. mdpi.comfrontiersin.orgmdpi.com Studies in rats have shown that alpha-tocopherol can cross the blood-brain barrier and accumulate in the brain following both oral and intraperitoneal administration. frontiersin.org Furthermore, alpha-tocopherol treatment has been shown to reduce brain edema and protect the integrity of the blood-brain barrier in a rat model of ischemic stroke. nih.gov

The distribution of vitamin E within cells is also an area of active research. Alpha-tocopherol has been found to be preferentially incorporated into the plasma membranes of mitochondria and microsomes. nih.gov Some research suggests that alpha-tocopheryl succinate may accumulate more rapidly in the liver and liver mitochondria compared to unesterified alpha-tocopherol or alpha-tocopheryl acetate. nih.gov

Metabolic Pathways and Metabolite Identification

The biotransformation of dl-alpha-tocopherol succinate is believed to begin with the cleavage of the succinate ester to yield free alpha-tocopherol. drugbank.com This process is likely mediated by esterase enzymes. The subsequent metabolism of alpha-tocopherol is a complex process involving several pathways.

One major metabolic route involves the shortening of the phytyl tail of the tocopherol molecule through a series of oxidation reactions, similar to the beta-oxidation of fatty acids. lumenlearning.com This process, which occurs primarily in the liver, generates a series of water-soluble metabolites that can be excreted in the urine. lumenlearning.comnih.govwikipedia.org The main end-product of this pathway is alpha-carboxyethylhydroxychroman (α-CEHC). nih.govpsu.edu

Another key metabolic pathway is conjugation, which further increases the water solubility of the metabolites for excretion. Glucuronidation, the attachment of glucuronic acid, is a common conjugation reaction for vitamin E metabolites. nih.govnih.govwikipedia.org This process is catalyzed by UDP-glucuronosyltransferase enzymes, which are found mainly in the liver but also in other organs. nih.govwikipedia.org Sulfation is another conjugation reaction that has been observed for vitamin E metabolites. nih.gov

Metabolomics studies have identified a number of novel metabolites of alpha-tocopherol in both humans and mice, including α-CEHC glycine (B1666218), α-CEHC glycine glucuronide, and α-CEHC taurine. nih.gov The formation of these metabolites highlights the diverse metabolic pathways involved in the biotransformation of vitamin E. The levels of these metabolites can exhibit significant interindividual variability. nih.gov

The metabolism of alpha-tocopherol can be influenced by the form in which it is administered. For example, synthetic all-rac-alpha-tocopherol is converted to α-CEHC at a greater rate than the natural RRR-alpha-tocopherol. nih.gov

Excretion Routes and Clearance Mechanisms

The primary routes of excretion for vitamin E and its metabolites are through the feces and urine. lumenlearning.comwikipedia.org The major route is via the bile, which is then excreted in the feces. lumenlearning.com Water-soluble metabolites, such as α-CEHC and its conjugates, are primarily excreted in the urine. lumenlearning.compsu.edu

The liver is central to the clearance of vitamin E from the body. nih.gov The alpha-tocopherol transfer protein (alpha-TTP) in the liver selectively retains RRR-alpha-tocopherol for secretion into the plasma, while other forms of vitamin E are preferentially metabolized and excreted. lumenlearning.comnih.gov This selective process is a key determinant of the bioavailability and biopotency of different forms of vitamin E.

Studies in rats have shown that after intravenous administration of d-alpha-tocopheryl succinate, the compound has a relatively low clearance from the body. nih.gov The half-life of d-alpha-tocopheryl succinate in the serum was found to be approximately 9.8 to 10 hours. nih.gov

Influence of Formulation Strategies on Pharmacokinetic Parameters

The formulation of dl-alpha-tocopherol succinate can significantly impact its pharmacokinetic profile. Different delivery systems can alter the absorption, distribution, and metabolism of the compound. researchgate.net

The development of nanostructured lipid carriers (NLCs) is another formulation strategy being explored to improve the delivery of compounds like alpha-tocopherol succinate. nih.govolemiss.edu The particle size, polydispersity index, and zeta potential of these NLCs can be optimized by adjusting formulation parameters such as the concentration of alpha-tocopherol succinate and the ratio of liquid to solid lipids. nih.gov These characteristics are critical for drug absorption and release kinetics. nih.gov For example, smaller particle sizes are generally desired for ocular drug delivery to enhance absorption. olemiss.edu

The use of different forms of vitamin E, such as the water-soluble derivative alpha-tocopheryl polyethylene glycol succinate 1000 (TPGS), has also been investigated. nih.gov TPGS can form micelles in the absence of bile acids, which may facilitate the absorption of vitamin E in certain conditions. nih.gov However, as noted earlier, in vitro studies have shown that the absorption of tocopherol from TPGS is lower compared to the free form or the acetate ester. nih.govnih.gov

Data Tables

Table 1: Pharmacokinetic Parameters of d-alpha-Tocopheryl Succinate in Rats Following Intravenous Administration

FormulationAUC (µg·h/mL)t½ (h)Clearance (L/h/kg)
Liposomal2601.0 ± 351.79.98 ± 1.020.049 ± 0.0073
PEG 4002553.3 ± 166.49.83 ± 0.860.039 ± 0.0027

Data from a study in male Sprague-Dawley rats. nih.gov

Advanced Research Methodologies and Analytical Techniques

In Vitro Cellular Assays

In vitro cellular assays are fundamental in the initial stages of research to understand the effects of dl-alpha-Tocopherol (B57034) succinate (B1194679) at the cellular level. These assays provide crucial data on cell viability, the induction of programmed cell death (apoptosis), and changes in gene expression.

Cell Viability and Cytotoxicity: Studies have demonstrated that dl-alpha-Tocopherol succinate can selectively inhibit the growth of various cancer cell lines. nih.govnih.gov For instance, research has shown a dose-dependent inhibition of cell proliferation in erythroleukemia, prostate, and breast cancer cells. nih.gov In melanoma cells, d-alpha-tocopherol acid succinate has been observed to induce growth inhibition and morphological changes. nih.gov The cytotoxic effects have also been noted in TC-1 tumor cells and HEI-OC1 cells at specific concentrations. medchemexpress.com

Apoptosis Detection: A significant area of research focuses on the ability of dl-alpha-Tocopherol succinate to induce apoptosis in cancer cells. nih.govnaturalmedicinejournal.com This programmed cell death is a key mechanism for its anti-cancer activity. naturalmedicinejournal.com Studies have shown that it can trigger apoptosis in various cancer cell lines, and this effect is often mediated through the inhibition of signaling pathways like protein kinase C (PKC). nih.gov Furthermore, it has been found to enhance the apoptotic effects of other chemotherapeutic agents, such as paclitaxel (B517696), by promoting caspase-8 activation. naturalmedicinejournal.com

Gene Expression Profiling: The impact of dl-alpha-Tocopherol succinate on gene expression is a critical aspect of its mechanism of action. Research has shown that it can modulate the expression of genes involved in cell cycle regulation and oncogenesis. naturalmedicinejournal.comnih.gov For example, in breast cancer cells, α-tocopheryl succinate treatment led to cell cycle arrest through the activation of p53 and reduced expression of the transcription factor E2F. nih.gov Additionally, it has been shown to suppress the expression of the androgen receptor in prostate cancer cells by targeting specific signaling pathways. nih.gov

Assay TypeCell Line(s)Observed Effect of dl-alpha-Tocopherol SuccinateReference
Cell ViabilityErythroleukemia, Prostate, Breast CancerDose-dependent inhibition of cell growth nih.gov
Cell ViabilityMelanoma (B-16)Growth inhibition and morphological alterations nih.gov
CytotoxicityTC-1 Tumor Cells, HEI-OC1Induction of cytotoxicity at specific concentrations medchemexpress.com
Apoptosis DetectionVarious Cancer Cell LinesInduction of apoptosis nih.govnaturalmedicinejournal.com
Apoptosis DetectionHematopoietic and Cancer Cell LinesInhibition of protein kinase C (PKC) leading to apoptosis nih.gov
Gene ExpressionBreast Cancer CellsCell cycle arrest via p53 activation and reduced E2F expression nih.gov
Gene ExpressionProstate Cancer CellsSuppression of androgen receptor expression nih.gov

In Vivo Animal Models

To translate in vitro findings to a more complex biological system, researchers utilize in vivo animal models. These models are indispensable for studying the pharmacokinetics and therapeutic efficacy of dl-alpha-Tocopherol succinate in a living organism.

Disease-Specific Models: Animal models of cancer are commonly used to evaluate the anti-tumor effects of dl-alpha-Tocopherol succinate. For example, in mice with TC-1 tumors, administration of the compound has been shown to decrease tumor volume. medchemexpress.com Similarly, in a xenograft mouse model of human breast cancer, the combination of α-tocopheryl succinate and pterostilbene (B91288) inhibited tumor growth and cell invasion. nih.gov Studies in rats have also demonstrated that dietary supplementation with d-alpha-tocopheryl succinate can be protective against the formation of precancerous colon aberrant crypt foci. nih.gov

Pharmacokinetic Studies: Pharmacokinetic studies in animal models, such as Sprague-Dawley rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of dl-alpha-Tocopherol succinate. nih.gov These studies have shown that after intravenous administration, the compound distributes into various tissues, with the highest concentrations found in the liver and lung. nih.gov The hydrolysis of dl-alpha-Tocopherol succinate to α-tocopherol is also observed over time. nih.gov It is generally understood that the succinate form is cleaved to provide free α-tocopherol in the body. drugbank.com

Model TypeAnimal ModelKey FindingsReference
Cancer ModelMice with TC-1 TumorsDecreased tumor volume medchemexpress.com
Cancer ModelXenograft Mouse Model (Human Breast Cancer)Inhibition of tumor growth and cell invasion (in combination with pterostilbene) nih.gov
Chemoprevention ModelRats (Azoxymethane-induced colon ACF)Protective against precancerous lesion formation nih.gov
PharmacokineticsSprague-Dawley RatsHighest tissue distribution in liver and lung; hydrolysis to α-tocopherol nih.gov

Omics Technologies in Research

Omics technologies, including transcriptomics, proteomics, and metabolomics, offer a comprehensive, high-throughput view of the molecular changes induced by dl-alpha-Tocopherol succinate.

Transcriptomics: Transcriptomic analyses, such as microarray and RNA sequencing, have been employed to study the global gene expression changes in response to dl-alpha-Tocopherol succinate. These studies have revealed that α-tocopherol can regulate genes at the transcriptional level. nih.gov For instance, microarray analysis of breast cancer cells treated with α-tocopheryl succinate identified gene profiles associated with cell cycle arrest. nih.gov In an in vitro model of Alzheimer's disease, α-tocopherol was shown to modulate the expression of genes involved in the amyloid precursor protein processing pathway. frontiersin.org

Proteomics: While specific large-scale proteomics studies on dl-alpha-Tocopherol succinate are less commonly reported in the initial search, the known effects on signaling pathways and protein expression imply the utility of this approach. For example, the compound's influence on proteins like p53, E2F, and the androgen receptor highlights the potential for proteomic studies to further elucidate its mechanism of action. nih.govnih.gov

Metabolomics: Metabolomics is a powerful tool for investigating the metabolic fate of dl-alpha-Tocopherol succinate and its impact on cellular metabolism. Targeted metabolomics procedures have been developed to analyze the various metabolites of α-tocopherol in human serum and plasma, collectively known as the "vitamin E metabolome." nih.gov This approach helps in understanding the interindividual variability in the metabolism of vitamin E and its derivatives. nih.gov

Imaging Techniques for Biodistribution and Target Engagement

Imaging techniques are vital for visualizing the distribution of dl-alpha-Tocopherol succinate within the body and for assessing its engagement with specific molecular targets. While the initial search did not yield specific studies using advanced imaging modalities like PET or SPECT for tracking radiolabeled dl-alpha-Tocopherol succinate, pharmacokinetic data from tissue analysis provides insights into its biodistribution. nih.gov The high accumulation in the liver and lungs suggests these organs are major sites of distribution. nih.gov

Computational and In Silico Modeling Approaches

Computational and in silico methods are increasingly used to predict the properties and interactions of compounds like dl-alpha-Tocopherol succinate, thereby guiding experimental research.

Molecular Docking: Molecular docking simulations can predict the binding affinity and orientation of dl-alpha-Tocopherol succinate with various protein targets. This can help in identifying potential molecular targets and understanding the structural basis of its activity.

ADME Prediction: In silico models are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For dl-alpha-Tocopherol succinate, these models can provide initial estimates of its pharmacokinetic profile, complementing in vivo studies. drugbank.com

High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. In the context of dl-alpha-Tocopherol succinate research, HTS could be used to identify other molecules that enhance its therapeutic effects or to discover novel derivatives with improved properties. One study identified (+)-α-Tocopherol acid succinate as an inhibitor of Hsp90 in a high-throughput screen of natural product libraries. mdpi.com

Advanced Spectroscopic and Chromatographic Methods for Quantification in Biological Matrices

Accurate and sensitive analytical methods are essential for quantifying dl-alpha-Tocopherol succinate and its metabolites in complex biological samples such as blood, serum, and tissues.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and robust technique for the analysis of dl-alpha-Tocopherol succinate. nih.govmdpi.com Methods have been developed for the direct determination of this compound in rat serum and tissues, as well as in commercial products. nih.gov These methods typically use a C18 column with UV detection and have demonstrated good linearity, extraction efficiency, and precision. nih.gov HPLC is also used to determine the accumulation of the compound in cells. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, LC-MS methods are employed. These techniques are particularly useful for identifying and quantifying metabolites of dl-alpha-Tocopherol succinate in metabolomics studies. nih.gov

TechniqueMatrixPurposeKey FeaturesReference
HPLC-UVRat Serum, Tissues, Commercial ProductsQuantification of d-alpha-tocopheryl acid succinateLinear range: 0.025 to 100 µg/ml; High extraction efficiency (>92%) nih.gov
HPLCHuman Cancer and Normal CellsDetermination of cellular accumulationUsed to correlate cellular levels with biological effects nih.gov
Targeted Metabolomics (LC-MS based)Human Serum/PlasmaAnalysis of the "vitamin E metabolome"Simultaneous analysis of multiple α-tocopherol metabolites nih.gov

Combinatorial Research and Synergistic Interactions

Synergistic Effects with Established Therapies in Preclinical Models

Preclinical studies have consistently demonstrated that dl-alpha-tocopherol (B57034) succinate (B1194679) can enhance the efficacy of conventional cancer therapies, including chemotherapy and radiation, in a variety of cancer models. This synergy often allows for the use of lower doses of cytotoxic agents, potentially reducing treatment-related side effects. nih.gov

With Chemotherapy:

The combination of α-TOS with chemotherapeutic agents has shown additive or synergistic effects in several cancer types. For instance, in non-small cell lung cancer (NSCLC) H460 cells, sub-apoptotic doses of α-TOS significantly enhanced paclitaxel-induced growth suppression and apoptosis. nih.gov This combination was found to be synergistic in H460, A549, and H358 NSCLC cell lines. nih.govnih.gov In prostate cancer cells, α-TOS has been shown to enhance the cytotoxic effects of doxorubicin (B1662922) (Adriamycin). naturalmedicinejournal.comresearchgate.net The combination of α-tocopheryl succinate with gemcitabine (B846) has also been explored in pancreatic cancer models, where it enhanced the efficacy of the chemotherapeutic drug. mdpi.comresearchgate.net Furthermore, in human bladder cancer cells, α-TOS not only induced apoptosis on its own but also enhanced the chemosensitivity to paclitaxel (B517696) both in vitro and in vivo. naturalmedicinejournal.com

With Radiation Therapy:

dl-alpha-Tocopherol succinate has also been investigated as a radiosensitizer, a substance that makes tumor cells more susceptible to the effects of radiation therapy. naturalmedicinejournal.com Studies have shown that α-TOS can enhance the effects of gamma-irradiation on neuroblastoma cells in culture. naturalmedicinejournal.comnih.gov In human cervical cancer (HeLa) and ovarian cancer (OVG1 and SCOV3) cells, α-TOS led to increased chromatid breakage when combined with gamma radiation, while notably not affecting normal fibroblasts. naturalmedicinejournal.comnih.gov This selective enhancement of radiation-induced damage in cancer cells highlights the potential of α-TOS to improve the therapeutic ratio of radiation therapy. nih.govtarjomefa.com

Interactive Table: Synergistic Effects of dl-alpha-Tocopherol Succinate with Established Therapies
Cancer TypePreclinical ModelCombination TherapyObserved EffectReference(s)
Non-Small Cell Lung CancerH460, A549, H358 cell linesPaclitaxelSynergistic growth suppression and enhanced apoptosis nih.govnih.gov
Prostate CancerHuman prostatic carcinoma cellsDoxorubicin (Adriamycin)Additive or synergistic cytotoxicity naturalmedicinejournal.comresearchgate.net
Pancreatic CancerPancreatic cancer modelsGemcitabineEnhanced efficacy of gemcitabine mdpi.comresearchgate.net
Bladder CancerHuman bladder cancer cellsPaclitaxelEnhanced chemosensitivity and apoptosis naturalmedicinejournal.com
NeuroblastomaNBP2 mouse neuroblastoma cellsGamma-irradiationPotentiated cytotoxicity of radiation naturalmedicinejournal.comnih.gov
Cervical CancerHeLa cellsGamma-irradiationIncreased radiation-induced chromosomal damage naturalmedicinejournal.comnih.gov
Ovarian CancerOVG1, SCOV3 cellsGamma-irradiationIncreased radiation-induced chromosomal damage naturalmedicinejournal.comnih.gov

Research on Co-administration with Other Bioactive Compounds

The combinatorial potential of dl-alpha-tocopherol succinate extends beyond conventional therapies to include other bioactive compounds, leading to enhanced anti-cancer effects.

One notable example is the combination of α-TOS with calcitriol , the active form of vitamin D. In prostate cancer cells, α-TOS was found to selectively increase the expression of the vitamin D receptor (VDR). nih.govaacrjournals.org This upregulation of VDR sensitized the cancer cells to the anti-proliferative effects of calcitriol, resulting in a synergistic inhibition of cancer cell growth. nih.govaacrjournals.org This combination proved effective in both in vitro cell culture and in vivo xenograft models of prostate cancer, without causing the hypercalcemia often associated with high doses of calcitriol. aacrjournals.orgnih.gov

Another area of investigation involves the co-administration of α-TOS with sodium butyrate (B1204436) , a short-chain fatty acid known to induce differentiation and inhibit the growth of some cancer cells. nih.govaph.gov.au In studies on mouse neuroblastoma cells (NBP2), the combined effect of α-TOS and sodium butyrate on growth inhibition was found to be additive. nih.gov

Furthermore, research has explored the synergy between α-TOS and selenium . In human prostate cancer cells (PC-3), combining d-alpha-tocopheryl succinate with methylseleninic acid (a selenium metabolite) resulted in a synergistic effect on cell growth suppression, primarily through an augmented apoptotic response. nih.gov

Interactive Table: Co-administration of dl-alpha-Tocopherol Succinate with Other Bioactive Compounds
Bioactive CompoundCancer TypePreclinical ModelObserved EffectReference(s)
Calcitriol (Vitamin D)Prostate CancerLNCaP and PC3 cell lines, Xenograft modelsSynergistic growth inhibition, enhanced antitumor efficacy nih.govaacrjournals.org
Sodium ButyrateNeuroblastomaNBP2 mouse neuroblastoma cellsAdditive growth inhibition nih.govaph.gov.au
Selenium (Methylseleninic acid)Prostate CancerPC-3 human prostate cancer cellsSynergistic growth suppression and enhanced apoptosis nih.gov

Mechanisms Underlying Synergistic and Additive Interactions

The synergistic and additive effects of dl-alpha-tocopherol succinate in combination with other therapies are underpinned by a variety of molecular mechanisms that often converge on the induction of apoptosis and the modulation of key signaling pathways.

A primary mechanism is the enhancement of apoptosis . In the case of paclitaxel synergy in NSCLC cells, α-TOS was found to potentiate paclitaxel-induced apoptosis through the enforced activation of caspase-8 , a key initiator caspase in the extrinsic apoptotic pathway. nih.govnih.gov This leads to an augmented cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov The synergistic effect with TRAIL (TNF-related apoptosis-inducing ligand) is also attributed to the activation of different apoptotic pathways, with α-TOS engaging the mitochondrial (intrinsic) pathway and TRAIL acting through the receptor-mediated (extrinsic) pathway. nih.gov

Another significant mechanism is the modulation of signaling pathways crucial for cancer cell survival and proliferation. For instance, the synergy with paclitaxel in bladder cancer cells is presumed to involve the downregulation of Nuclear Factor-kappa B (NF-κB) , a transcription factor that controls the expression of numerous pro-survival genes. naturalmedicinejournal.comnih.gov The inhibition of NF-κB activation by α-TOS can sensitize cancer cells to the cytotoxic effects of chemotherapy. nih.gov

In combination with calcitriol, the key mechanism is the upregulation of the Vitamin D Receptor (VDR) by α-TOS. nih.govaacrjournals.org This leads to the sensitization of cancer cells to calcitriol-mediated signaling, which includes the induction of VDR target genes involved in anti-proliferative pathways. aacrjournals.org

Furthermore, α-TOS has been shown to influence the intracellular concentration of chemotherapeutic drugs. It can potentiate the effects of doxorubicin by promoting its influx and suppressing its efflux from cancer cells, leading to higher intracellular drug accumulation. naturalmedicinejournal.comresearchgate.net

The synergy with selenium in prostate cancer cells is associated with the activation of distinct initiator caspases. nih.gov While both d-alpha-tocopheryl succinate and methylseleninic acid modulate caspases-8 and -10, d-alpha-tocopheryl succinate uniquely activates caspase-9 (intrinsic pathway), and methylseleninic acid uniquely activates caspases-1 and -12 (endoplasmic reticulum stress/cytokine signaling pathway). nih.gov This cooperative activation of multiple apoptotic pathways likely underlies their synergistic effect. nih.gov

Finally, a unique aspect of α-TOS's combinatorial potential is its ability to selectively protect normal cells from the damage induced by therapies like radiation, while simultaneously enhancing the damage to cancer cells. nih.govtarjomefa.com This differential effect is a significant advantage, potentially widening the therapeutic window of conventional cancer treatments. nih.gov

Safety Profile and Preclinical Toxicology Assessments

In Vitro Cytotoxicity and Genotoxicity Studies

The in vitro toxicological profile of dl-alpha-tocopherol (B57034) succinate (B1194679) has been assessed through a variety of assays focusing on its effects at the cellular and genetic levels.

dl-alpha-Tocopherol succinate has demonstrated cytotoxic activity, particularly against cancer cells. This effect is considered a key aspect of its potential as an anticancer agent. industrialchemicals.gov.aucir-safety.org Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines. industrialchemicals.gov.aunaturalmedicinejournal.com The cytotoxic mechanism is believed to be distinct from the antioxidant properties of its parent compound, alpha-tocopherol (B171835). industrialchemicals.gov.au In fact, dl-alpha-tocopherol succinate is not an antioxidant itself due to the modification at the C6 hydroxyl group. industrialchemicals.gov.au The selective cytotoxicity towards cancer cells may be attributed to its accumulation in a non-hydrolyzed form within these cells, while normal cells tend to hydrolyze it to the non-apoptogenic alpha-tocopherol. cir-safety.orgnih.gov

Genotoxicity studies on dl-alpha-tocopherol succinate have yielded mixed results. In a sister chromatid exchange assay, it was found to be weakly positive in the presence of metabolic activation. cir-safety.org However, in a chromosome aberration assay, it tested negative for genotoxicity. cir-safety.org Furthermore, dl-alpha-tocopherol succinate has shown some capacity to modulate mutagenic effects. cir-safety.org It's important to note that in studies examining the broader genotoxicity of various tocopherol compounds, they were generally found not to be mutagenic. cir-safety.org For instance, dl-alpha-tocopherol demonstrated an ability to reduce the number of chromosome breaks induced by certain mutagens in leucocyte cultures and decreased the mutagenic effect of specific compounds in the Salmonella typhimurium assay. inchem.org

In Vitro Study TypeTest SystemCompoundConcentration/DoseFindingCitation
Sister Chromatid Exchange AssayNot specifiedTocopheryl succinateNot specifiedWeakly positive with metabolic activation cir-safety.org
Chromosome Aberration AssayNot specifiedTocopheryl succinateNot specifiedNegative cir-safety.org
Mutagenicity ModulationNot specifiedTocopheryl succinateNot specifiedShowed some modulatory activity cir-safety.org
CytotoxicityCancer cell linesdl-alpha-Tocopheryl succinateVariesInduces apoptosis industrialchemicals.gov.aunaturalmedicinejournal.com
CytotoxicityNormal cellsdl-alpha-Tocopheryl succinateVariesLimited or no toxicity naturalmedicinejournal.com

Acute and Sub-chronic Toxicity Studies in Animal Models

The systemic toxicity of dl-alpha-tocopherol succinate has been evaluated in animal models through acute and sub-chronic studies.

Acute toxicity studies indicate a very low level of toxicity for tocopherol esters. The oral median lethal dose (LD50) for d-alpha-tocopheryl succinate in young adult Charles River CD rats of both sexes was reported to be greater than 7000 mg/kg body weight. inchem.org This suggests a wide margin of safety for acute oral exposure.

Sub-chronic toxicity data for dl-alpha-tocopherol succinate is less direct, with studies often focusing on related compounds like dl-alpha-tocopheryl acetate (B1210297). In a 90-day study on d-alpha-tocopherol (polyethylene glycol) 1000 succinate (TPGS), a water-soluble form of vitamin E, no adverse effects on various parameters were observed in rats at dietary concentrations up to 2%. inchem.org However, studies on high doses of dl-alpha-tocopheryl acetate in rats have shown effects such as elevated serum glutamic-pyruvic transaminase (SGPT) and fatty changes in the liver, particularly when co-administered with ethanol. inchem.org

Organ-Specific Toxicity Research (e.g., Hepatotoxicity, Nephrotoxicity)

Research into the organ-specific toxicity of dl-alpha-tocopherol succinate is limited, with most available data pertaining to other forms of vitamin E.

Studies on high doses of alpha-tocopherol and its acetate ester have indicated potential for liver effects. For example, rats given high doses of alpha-tocopherol showed elevated liver cholesterol levels. inchem.org In another study, rats treated with a vitamin E concentrate exhibited fatty changes in the liver. inchem.org Furthermore, sub-chronic administration of dl-alpha-tocopheryl acetate at a dose of about 500 mg/kg bw/day led to elevated biochemical indices of hepatotoxicity, such as serum alkaline phosphatase, alanine (B10760859) aminotransferase, and aspartate aminotransferase, along with increased liver weight. europa.eu However, a definitive no-observed-adverse-effect level (NOAEL) could not be established in a chronic study with respect to liver histology. europa.eu

There is a general lack of specific research on the nephrotoxicity of dl-alpha-tocopherol succinate. Broader research on vitamin E suggests it may have a protective role against drug-induced kidney injury, though high doses have also been associated with adverse effects in some contexts.

Immunotoxicity and Hypersensitivity Research

The effects of dl-alpha-tocopherol succinate on the immune system are not extensively documented.

Some evidence suggests that vitamin E and its derivatives can have immunomodulatory effects. For instance, d-alpha-tocopherol succinate has been used in studies to examine its immunomodulatory effects in chicks. While some vitamin E derivatives have shown potential to diminish nonspecific toxicity and immunotoxicity when formulated in liposomes, specific immunotoxicity studies on dl-alpha-tocopherol succinate are scarce. nih.gov

Cases of hypersensitivity to topical vitamin E preparations have been reported, manifesting as allergic contact dermatitis. researchgate.net However, these reactions are considered rare. inchem.org Patch testing with dl-alpha-tocopherol and its acetate form has been mostly negative. industrialchemicals.gov.au It is important to distinguish between different forms of vitamin E, as the synthetic form, dl-alpha-tocopheryl acetate, has been implicated in some cases of allergic contact dermatitis. researchgate.net

Teratogenicity and Reproductive Toxicity Research

The potential for dl-alpha-tocopherol succinate to cause birth defects or impair reproductive function has been investigated in animal models.

Studies on d-alpha-tocopherol in pregnant mice did not indicate a teratogenic effect. europa.eu In one study, a single malformation was observed in the offspring of treated animals, but this was not statistically significant compared to control groups. inchem.org

Reproductive toxicity studies have generally shown no adverse effects. In a study with rats fed d-alpha-tocopherol (polyethylene glycol) 1000 succinate at dietary concentrations up to 2%, there were no adverse effects on reproductive function. inchem.orgeuropa.eu The reproductive indices, including gestation period, litter size, and pup mortality, were unaffected by the treatment. inchem.org Furthermore, tocopheryl succinate has been shown to reduce some of the reproductive toxic effects induced by certain chemicals like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

Identification of Potential Adverse Effect Mechanisms

The mechanisms underlying the potential adverse effects of dl-alpha-tocopherol succinate are primarily linked to its unique biological activities, which differ from its parent compound, vitamin E.

The primary mechanism of action for the cytotoxic effects of dl-alpha-tocopherol succinate in cancer cells involves the induction of apoptosis through mitochondrial destabilization. cir-safety.org Unlike alpha-tocopherol, which is a potent antioxidant, the succinate ester form is not redox-active and can act as a pro-oxidant in the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent cell death. industrialchemicals.gov.aucir-safety.org This effect is selective for cancer cells, which are often more susceptible to oxidative stress. cir-safety.org

In the body, it is generally believed that dl-alpha-tocopherol succinate is de-esterified in the gastrointestinal tract to release free alpha-tocopherol. drugbank.com High levels of alpha-tocopherol have been associated with certain adverse effects, such as interference with vitamin K metabolism, which can lead to coagulopathy. europa.eu This is a potential mechanism for hemorrhagic events observed at very high doses of vitamin E. Additionally, high doses of vitamin E have been hypothesized to induce drug-metabolizing enzymes, which could potentially interfere with the efficacy of other medications. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Targets and Indications

Initial research has highlighted the pro-apoptotic and anti-proliferative effects of dl-alpha-tocopherol (B57034) succinate (B1194679), particularly in cancer studies. Future investigations are expanding to uncover new therapeutic targets and indications beyond its established antioxidant function. There is growing interest in its unique anti-cancer and inflammation-mediating activities, which are distinct from other forms of vitamin E. evitachem.com

One promising area of research is its role as a mitocan, a type of anti-cancer drug that targets mitochondria. researchgate.net Studies suggest that dl-alpha-tocopherol succinate can induce apoptosis by generating reactive oxygen species (ROS) within mitochondria. researchgate.net This mechanism involves the inhibition of succinate dehydrogenase (SDH) activity in complex II of the mitochondrial respiratory chain. researchgate.net

Researchers are also exploring its potential in inhibiting telomerase, an enzyme that is a key target for cancer therapy. dokumen.pub Furthermore, there are indications that dl-alpha-tocopherol succinate could be used in the treatment of various conditions, including melanoma and lung cancer, by reducing tumor size and enhancing the efficacy of chemotherapy.

Development of Advanced Delivery Systems and Nanotechnology Approaches

The lipophilic nature of dl-alpha-tocopherol succinate makes it a suitable candidate for incorporation into advanced drug delivery systems. Its ability to self-assemble into nanocarriers can enhance the bioavailability of other therapeutic agents while minimizing side effects.

Current research is focused on several nanotechnology-based approaches:

Nanoassemblies: A nanoassembly based on d-α-tocopherol succinate conjugated with lysozyme (B549824) has been developed for the tumor-selective delivery of curcumin (B1669340) in breast cancer therapy. researchgate.net

Self-Emulsifying Drug Delivery Systems (SEDDS): These systems, composed of oils, emulsifiers, and co-emulsifiers, can improve the solubility and oral bioavailability of poorly water-soluble drugs. google.com

Implantable Formulations: Biocompatible and biodegradable formulations, including liquids, solids, and gels, are being developed for sustained drug release directly at the site of action, such as in brain tumors or for posterior eye segment diseases. justia.comgoogleapis.comgoogle.com

These advanced delivery systems aim to provide controlled and sustained release of therapeutic agents, improving treatment efficacy and patient compliance. googleapis.comgoogle.com

Personalized Medicine Approaches Based on dl-alpha-Tocopherol Succinate Responsiveness

The concept of personalized medicine, tailoring treatment to individual patient characteristics, is gaining traction in the context of dl-alpha-tocopherol succinate therapy. Future research will likely focus on identifying biomarkers that can predict a patient's response to this compound. This could involve pharmacogenomic studies to understand how genetic variations influence its metabolism and efficacy.

By understanding the molecular basis of individual responses, clinicians could one day select patients who are most likely to benefit from treatment with dl-alpha-tocopherol succinate, leading to more effective and personalized therapeutic strategies.

Bridging Preclinical Findings to Potential Clinical Investigations

Translating promising preclinical findings into clinical applications is a critical step in drug development. While preclinical studies have demonstrated the anti-tumor effects of dl-alpha-tocopherol succinate, further research is needed to validate these findings in human clinical trials. dokumen.pubdokumen.pub

A key challenge is the potential discrepancy between results from animal models and human responses. For instance, some animal studies have raised concerns about the potential for certain vitamin E esters, including the succinate form, to enhance photocarcinogenesis, although the relevance of these findings to human health is still under debate. europa.eu

Future clinical investigations will need to be carefully designed to assess the efficacy and safety of dl-alpha-tocopherol succinate in various patient populations and for different therapeutic indications.

Addressing Research Gaps in Long-term Effects and Safety

While dl-alpha-tocopherol succinate is generally considered to have low toxicity in normal cells, there is a need for more comprehensive research on its long-term effects and safety profile. researchgate.net Some studies have indicated potential safety concerns with synthetic vitamin E forms. naturalgrocers.com

Long-term studies are crucial to fully understand the potential risks and benefits associated with prolonged exposure to dl-alpha-tocopherol succinate. This includes investigating its effects on various organ systems and its potential interactions with other medications.

Comparative Studies with Other Tocopherol Derivatives and Analogues

To better understand the unique properties of dl-alpha-tocopherol succinate, comparative studies with other tocopherol derivatives and analogues are essential. Research has shown that different forms of vitamin E can have distinct biological activities. dokumen.pub

For example, studies have compared the antioxidant and pro-oxidant activities of various tocopherol analogues, such as alpha-tocopherol (B171835), gamma-tocopherol, and troglitazone. acs.org Other research has compared the effects of alpha-tocopherol and its succinate ester on lipid peroxidation and sperm motility. researchgate.net

Comparative studies help to elucidate the structure-activity relationships of these compounds and can guide the development of new derivatives with improved therapeutic properties.

Table of Research Findings on dl-alpha-Tocopherol Succinate

Research AreaKey Findings
Novel Therapeutic Targets Targets mitochondria (mitocan), inhibits succinate dehydrogenase, and potentially inhibits telomerase. researchgate.netdokumen.pub
New Indications Potential for melanoma and lung cancer treatment.
Advanced Delivery Systems Used in nanoassemblies, self-emulsifying drug delivery systems, and implantable formulations. researchgate.netgoogle.comjustia.comgoogleapis.comgoogle.com
Preclinical vs. Clinical Preclinical studies show anti-tumor effects, but clinical translation requires further investigation. dokumen.pubdokumen.pub
Long-Term Safety Generally low toxicity in normal cells, but long-term effects need more research. researchgate.net
Comparative Studies Different tocopherol derivatives exhibit distinct biological activities. dokumen.pubacs.orgresearchgate.net

Conclusion and Broader Academic Implications

Summary of Key Research Findings and Mechanistic Understanding

Research into dl-alpha-tocopherol (B57034) succinate (B1194679) has revealed that its biological activity is fundamentally different from that of naturally occurring vitamin E. While α-tocopherol acts as a lipid-soluble antioxidant, α-TOS exhibits potent pro-apoptotic (pro-cell death) activity, selectively targeting malignant cells while largely sparing their normal counterparts. nih.govnih.govtandfonline.comresearchgate.netiiarjournals.org This selectivity is a cornerstone of its therapeutic potential.

Mechanistic Insights: The primary mechanism of action for α-TOS is the induction of apoptosis in cancer cells through the destabilization of mitochondria. nih.gov This process has earned it the classification of a "mitocan," an agent that specifically targets cellular mitochondria to trigger cell death. nih.govsci-hub.se Key molecular pathways involved include:

Inhibition of Complex II: α-TOS has been shown to bind to the ubiquinone-binding sites in Complex II of the mitochondrial respiratory chain. jst.go.jpdrugbank.com This disrupts the electron transport chain, leading to the generation of reactive oxygen species (ROS), which in turn triggers the apoptotic cascade.

PKC and PP2A Modulation: The compound can inhibit the activity of protein kinase C (PKC) and activate protein phosphatase 2A (PP2A). nih.gov This signaling cascade can lead to the dephosphorylation of anti-apoptotic proteins like Bcl-2, thereby promoting cell death. nih.gov

Pro-oxidant Activity in Cancer Cells: In the tumor microenvironment, which often has a compromised antioxidant defense system, α-TOS acts as a pro-oxidant, increasing oxidative stress and pushing cancer cells towards apoptosis. iiarjournals.orgjst.go.jpresearchgate.net This is a stark contrast to the antioxidant role of its parent molecule, α-tocopherol. jst.go.jp

Anti-Angiogenic Properties: Research has also indicated that α-TOS can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.govjst.go.jp

It is the succinate moiety attached to the tocopherol backbone that is crucial for this altered biological activity. This structural modification transforms the molecule into a redox-silent analogue that can effectively induce apoptosis. nih.gov Studies comparing different forms of vitamin E have consistently shown that α-TOS is the most effective at inhibiting proliferation and inducing apoptosis in cancer cells. tandfonline.comresearchgate.netnaturalmedicinejournal.com

Remaining Challenges and Future Avenues for Scholarly Inquiry

Despite the promising preclinical data, the translation of dl-alpha-tocopherol succinate into widespread clinical use is hampered by several challenges. Addressing these will be the focus of future research.

Key Challenges:

Poor Bioavailability: A major hurdle is the poor oral bioavailability of α-TOS. sci-hub.seresearchgate.netoregonstate.edu When taken orally, it is largely hydrolyzed back to α-tocopherol by esterases in the gastrointestinal tract, losing its potent anti-cancer properties before it can be absorbed intact. naturalmedicinejournal.commdpi.complos.org This necessitates alternative administration routes, such as intravenous or transdermal, which are currently being explored. plos.org

Need for Robust Clinical Trials: While in vitro and in vivo animal studies have been overwhelmingly positive, there is a significant lack of large-scale human clinical trials to validate these findings. drugbank.comnaturalmedicinejournal.comoregonstate.edunih.gov Future research must focus on well-designed clinical studies to determine its efficacy and safety in human cancer patients.

Incomplete Mechanistic Elucidation: While the mitochondrial pathway is a primary target, the full spectrum of molecular interactions and signaling pathways affected by α-TOS is not completely understood. tandfonline.comdrugbank.com Further research is needed to identify all its molecular targets to better predict its effects and potential side effects.

Formulation and Delivery: The lipophilic nature of α-TOS presents formulation challenges. sci-hub.se Developing effective drug delivery systems is crucial for improving its solubility, stability, and in vivo performance. sci-hub.senih.gov

Future Research Directions:

Advanced Drug Delivery Systems: A significant area of ongoing research is the development of nanocarriers, such as liposomes and nanoparticles, to encapsulate α-TOS. sci-hub.sejst.go.jpnih.gov These systems can protect the compound from premature degradation, improve its bioavailability, and potentially target it more specifically to tumor tissues.

Combination Therapies: There is great potential in using α-TOS as an adjuvant to conventional cancer therapies. Studies have shown that it can enhance the efficacy of chemotherapy and radiation, often with a synergistic effect. tandfonline.comresearchgate.net Future inquiry will likely focus on optimizing these combination regimens for various cancer types.

Exploration Beyond Cancer: While cancer research dominates the landscape, the unique biological activities of α-TOS may have implications for other diseases characterized by pathological cell proliferation or mitochondrial dysfunction.

Contribution of dl-alpha-Tocopherol Succinate Research to Biomedical Science

The investigation of dl-alpha-tocopherol succinate has made substantial contributions to biomedical science, extending beyond its own therapeutic potential.

Pioneering Mitocans: Research on α-TOS was instrumental in establishing the concept of mitocans as a viable cancer therapy strategy. nih.govsci-hub.se It provided a key prototype for developing agents that selectively target mitochondria to induce apoptosis in cancer cells. nih.gov

Understanding Vitamin E Analogue Activity: The study of α-TOS has profoundly deepened the understanding that modifying the structure of vitamins can lead to novel biological activities. It demonstrated that esterification of the chromanol ring of vitamin E could switch its function from an antioxidant to a potent pro-apoptotic agent, opening new avenues for drug design. nih.govjst.go.jp

Advancements in Drug Delivery: The challenges associated with the delivery of α-TOS have spurred innovation in pharmaceutical sciences. This led to the development of D-alpha-tocopheryl polyethylene (B3416737) glycol succinate (TPGS), a water-soluble derivative. tandfonline.compharmaexcipients.commdpi.com TPGS has become a widely used and FDA-approved excipient in drug formulations to enhance the solubility, stability, and bioavailability of numerous other poorly soluble drugs, significantly impacting the field of drug delivery. sci-hub.setandfonline.compharmaexcipients.commdpi.com It is also recognized for its ability to inhibit P-glycoprotein, a key factor in multi-drug resistance in cancer. sci-hub.setandfonline.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing dl-alpha-Tocopherol succinate?

  • Synthesis : dl-alpha-Tocopherol succinate is typically synthesized via esterification of dl-alpha-tocopherol with succinic anhydride under controlled conditions. The reaction requires catalysts like pyridine or dimethylaminopyridine (DMAP) to ensure high yield and purity .
  • Characterization : Techniques include:

  • HPLC and GC : For purity assessment and quantification .
  • NMR spectroscopy : To confirm ester bond formation and structural integrity .
  • Mass spectrometry : For molecular weight validation and detection of impurities .

Q. How is dl-alpha-Tocopherol succinate quantified in biological matrices?

  • Extraction : Lipid-soluble compounds like dl-alpha-Tocopherol succinate are extracted using organic solvents (e.g., hexane or chloroform) followed by centrifugation to remove proteins .
  • Quantification :

  • Reverse-phase HPLC with UV/fluorescence detection is standard, using C18 columns and mobile phases like methanol/water gradients .
  • Gas chromatography (GC) coupled with mass spectrometry is employed for high-sensitivity analysis, particularly in pharmacokinetic studies .

Advanced Research Questions

Q. What experimental models are used to study the pro-apoptotic effects of dl-alpha-Tocopherol succinate in cancer?

  • In vitro models : Cancer cell lines (e.g., prostate, breast) are treated with dl-alpha-Tocopherol succinate to assess apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
  • Mechanistic studies :

  • Mitochondrial membrane potential disruption is measured using JC-1 dye .
  • ROS generation is quantified via DCFH-DA fluorescence, linking oxidative stress to apoptosis .
    • Contradictions : Some studies report dose-dependent cytotoxicity, while others note limited efficacy in certain cancer types, necessitating isoform-specific investigations (e.g., RRR-alpha-tocopherol vs. synthetic dl-form) .

Q. How do experimental parameters influence the antioxidant efficacy of dl-alpha-Tocopherol succinate?

  • Dietary interactions : In invertebrate models (e.g., crickets), dl-alpha-Tocopherol supplementation shows sex-specific effects on reproduction and lifespan, with weak synergies observed in high-carbohydrate diets .
  • Oxidative stress assays :

  • TBARS assay measures lipid peroxidation in tissues .
  • Total antioxidant capacity (TAC) via FRAP or ABTS assays evaluates systemic antioxidant protection .
    • Key variables : Dose, delivery method (oral vs. injectable), and species-specific metabolic pathways critically affect outcomes .

Q. What formulation strategies enhance the bioavailability of dl-alpha-Tocopherol succinate?

  • Nanoemulsions : Use high-pressure homogenization with surfactants like TPGS-750-M (a polyethylene glycol succinate derivative) to improve water solubility and cellular uptake .
  • Solution blow spinning (SBS) : Optimizes polymer-nanofiber matrices (e.g., PBS) for controlled release, with parameters like air pressure (4 bar) and feed rate (80 mL/h) minimizing fiber diameter (~156 nm) .
  • Pharmacokinetic validation : Rp-HPLC tracks drug release profiles in plasma, while contact angle measurements (e.g., 119° for PBS nonwovens) assess hydrophobicity .

Addressing Data Contradictions

Q. How should researchers reconcile conflicting data on dl-alpha-Tocopherol succinate’s role in oxidative stress?

  • Contextual factors : Differences in species (e.g., crickets vs. mammalian models), antioxidant isoforms, and dietary cofactors (e.g., amino acids) may explain variability .
  • Methodological adjustments :

  • Use isoform-specific standards (e.g., RRR-alpha-tocopherol) to avoid racemic mixture ambiguities .
  • Standardize oxidative damage markers (e.g., protein carbonyls vs. lipid peroxidation) across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-4-[[(2S)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-oxo-4-[[(2S)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.